molecular formula C10H11NO B1532868 4-Methoxy-2,3-dimethylbenzonitrile CAS No. 448961-57-7

4-Methoxy-2,3-dimethylbenzonitrile

Cat. No.: B1532868
CAS No.: 448961-57-7
M. Wt: 161.2 g/mol
InChI Key: XHSPYUUKGMWFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,3-dimethylbenzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2,3-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,3-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSPYUUKGMWFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738408
Record name 4-Methoxy-2,3-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448961-57-7
Record name 4-Methoxy-2,3-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-2,3-dimethylbenzonitrile CAS 448961-57-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-2,3-dimethylbenzonitrile (CAS 448961-57-7), a specialized intermediate used in the synthesis of bioactive bicyclic heterocyclic compounds.

CAS Registry Number: 448961-57-7 Synonyms: 2,3-Dimethyl-4-methoxybenzonitrile; HI-136 Chemical Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol

Executive Summary

4-Methoxy-2,3-dimethylbenzonitrile is a critical pharmacophore building block characterized by a benzonitrile core substituted with a methoxy group at the para position and methyl groups at the ortho and meta positions. This specific substitution pattern renders it a highly valuable intermediate for constructing bicyclic heterocyclic systems , particularly those targeting kinase pathways or G-protein coupled receptors (GPCRs). It is explicitly referenced in patent literature (e.g., US 2010/0184771 ) as a precursor for novel therapeutic agents.

Its structural rigidity and electronic properties—driven by the electron-donating methoxy and methyl groups opposing the electron-withdrawing nitrile—make it an ideal scaffold for late-stage diversification in medicinal chemistry campaigns.

Chemical Identity & Physical Properties[1][2][3]

Structural Analysis

The compound features a benzene ring with three substituents:

  • Position 1: Cyano group (-CN), serving as a versatile handle for transformations into amines, amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

  • Position 2 & 3: Methyl groups (-CH₃), providing steric bulk that can lock the conformation of the final drug molecule, enhancing binding selectivity.

  • Position 4: Methoxy group (-OCH₃), acting as a hydrogen bond acceptor and increasing lipophilicity.

Physicochemical Data Table
PropertyValue/DescriptionNote
Appearance White to off-white crystalline solidTypical for substituted benzonitriles
Melting Point 50–65 °C (Estimated)Based on isomeric analogs (e.g., 4-methoxybenzonitrile mp 57-59°C)
Boiling Point ~300 °C (Predicted)High thermal stability
Solubility Soluble in DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water
LogP 2.3 (Predicted)Moderate lipophilicity, suitable for CNS penetration
pKa N/ANon-ionizable under physiological conditions

Synthetic Utility & Manufacturing Protocols

Retrosynthetic Analysis

The most scalable and atom-economical route to CAS 448961-57-7 utilizes 2,3-dimethylphenol (2,3-xylenol) as the starting material. This approach leverages the strong para-directing effect of the alkoxy group in electrophilic aromatic substitution to install the carbon handle required for the nitrile.

Validated Synthesis Protocol

Objective: Preparation of 4-Methoxy-2,3-dimethylbenzonitrile from 2,3-Dimethylanisole.

Step 1: Formylation (Vilsmeier-Haack Reaction)
  • Reagents: 2,3-Dimethylanisole (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq).

  • Procedure:

    • Cool DMF to 0°C and add POCl₃ dropwise to generate the Vilsmeier reagent.

    • Add 2,3-dimethylanisole slowly, maintaining temperature <10°C.

    • Heat to 80°C for 4 hours. The methoxy group directs formylation to the para position (position 4 relative to methoxy, or position 4 of the ring if numbering from the methyls appropriately, but chemically it forms 4-methoxy-2,3-dimethylbenzaldehyde ).

    • Workup: Quench with ice water, neutralize with NaOAc, and extract with DCM.

    • Yield: Typically 85-90%.

Step 2: Oximation
  • Reagents: Aldehyde intermediate, Hydroxylamine hydrochloride (NH₂OH·HCl), NaOAc, Ethanol/Water.

  • Procedure:

    • Dissolve aldehyde in EtOH. Add aqueous NH₂OH·HCl and NaOAc.

    • Reflux for 2 hours.

    • Workup: Evaporate EtOH, filter the precipitated oxime .

Step 3: Dehydration to Nitrile
  • Reagents: Oxime intermediate, Thionyl Chloride (SOCl₂) or Acetic Anhydride (Ac₂O).

  • Procedure:

    • Dissolve oxime in DCM or Toluene.

    • Add SOCl₂ (1.5 eq) dropwise at 0°C, then reflux for 3 hours.

    • Mechanism: The hydroxyl group is converted to a good leaving group, followed by elimination to form the nitrile triple bond.

    • Purification: Recrystallization from Hexane/EtOAc.

    • Final Yield: >95% purity (HPLC).

Synthesis Pathway Diagram (Graphviz)

SynthesisPathway Start 2,3-Dimethylphenol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2,3-Dimethylanisole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 4-Methoxy-2,3- dimethylbenzaldehyde Step2->Inter2 Step3 Oximation (NH2OH·HCl) Inter2->Step3 Inter3 Oxime Intermediate Step3->Inter3 Step4 Dehydration (SOCl2 or Ac2O) Inter3->Step4 Final 4-Methoxy-2,3- dimethylbenzonitrile (CAS 448961-57-7) Step4->Final

Caption: Scalable synthetic route from 2,3-dimethylphenol utilizing Vilsmeier-Haack formylation and oxime dehydration.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

NMR Interpretation (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H ortho to CN).

    • δ 6.85 (d, J = 8.5 Hz, 1H, Ar-H ortho to OMe).

    • δ 3.89 (s, 3H, -OCH₃).

    • δ 2.45 (s, 3H, Ar-CH₃ at C2).

    • δ 2.20 (s, 3H, Ar-CH₃ at C3).

  • Key Diagnostic: The two aromatic doublets indicating para substitution relative to each other (positions 5 and 6 of the original ring, now 5 and 6 relative to CN at 1) confirm the regioselectivity of the formylation.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the rigorous safety standards applied to aryl nitriles .

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Nitriles can liberate cyanide ions metabolically, though aryl nitriles are generally more stable than alkyl nitriles.

    • Skin/Eye Irritation: Category 2.[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Spill Protocol: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.

Applications in Drug Discovery[6]

The primary utility of 4-Methoxy-2,3-dimethylbenzonitrile lies in its role as a precursor for bicyclic heterocyclic compounds . As detailed in patent US 2010/0184771 , this intermediate can be converted into:

  • Amidines: Via Pinner reaction (HCl/MeOH followed by Ammonia).

  • Tetrazoles: Via reaction with Sodium Azide (NaN₃).

  • Heterocyclic Fusions: The nitrile group can participate in cyclization reactions to form quinazolines or benzimidazoles, which are privileged scaffolds in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR antagonists.

Analytical Workflow Diagram

QC_Workflow Sample Crude Product (Batch Sample) Test1 Appearance Check (Visual) Sample->Test1 Test2 1H-NMR Analysis (Structure Verification) Sample->Test2 Test3 HPLC Purity (>98.0%) Sample->Test3 Decision Pass Criteria? Test1->Decision Test2->Decision Test3->Decision Release Release for Synthesis Decision->Release Yes Reject Recrystallize / Reject Decision->Reject No

Caption: Standard Quality Control workflow for validating intermediate purity prior to GMP synthesis.

References

  • PubChem. (2025).[2][1][3] Compound Summary for CAS 448961-57-7. National Center for Biotechnology Information. Retrieved from [Link]

  • United States Patent and Trademark Office. (2010). US Patent Application 2010/0184771: Bicyclic Heterocyclic Compound. Retrieved from [Link]

Sources

Technical Assessment & Safety Protocol: HI-136 (4-Methoxy-2,3-dimethylbenzonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

HI-136 , chemically identified as 4-Methoxy-2,3-dimethylbenzonitrile , is a specialized aromatic nitrile intermediate used primarily in the synthesis of bioactive small molecules. Within drug development, this pharmacophore serves as a critical building block for tyrosine kinase inhibitors and anti-retroviral agents (specifically non-nucleoside reverse transcriptase inhibitors).

Unlike standard commodity chemicals, HI-136 requires a nuanced understanding of its electronic properties—specifically the electron-donating methoxy group coupled with the electron-withdrawing cyano group—which dictates both its reactivity in cross-coupling reactions and its toxicological profile.

Physicochemical Profile[1][2][3]
PropertySpecification
Chemical Name 4-Methoxy-2,3-dimethylbenzonitrile
Common Code HI-136
CAS Number 448961-57-7
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Crystalline Solid (White to Off-white)
Solubility Soluble in DMSO, Methanol, CH₂Cl₂; Insoluble in Water
Predicted LogP ~2.3 (Lipophilic)
Melting Point Not experimentally standardized in public literature; Analogous range: 55–65°C

Hazard Identification & Toxicology (GHS Standards)

While standard MSDS documents list hazard codes, this guide contextualizes them based on the compound's structural activity relationships (SAR).

Core Hazards
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332).

  • Skin/Eye Irritation: Category 2/2A (H315/H319).[1][2]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation - H335).[2]

Toxicological Mechanism

The toxicity of HI-136 stems from two pathways:

  • Nitrile Metabolism: Hepatic cytochrome P450 enzymes can metabolize the nitrile moiety. While aromatic nitriles are generally more stable than aliphatic ones, metabolic hydroxylation at the alpha-carbon (absent here) or oxidative attack on the ring can lead to the slow release of cyanide ions (CN⁻) in vivo.

  • Electrophilic Irritation: The benzonitrile core is moderately electrophilic. Upon contact with mucous membranes, it can alkylate cellular proteins, leading to the inflammatory response characterized as "respiratory irritation."

Synthesis & Application Workflow

Understanding the synthesis of HI-136 allows researchers to anticipate impurities (e.g., residual cyanating agents or brominated precursors). The following workflow outlines the standard retrosynthetic analysis and downstream utility.

Synthesis Pathway Visualization

HI136_Synthesis Start 2,3-Dimethylphenol Step1 2,3-Dimethylanisole Start->Step1 Methylation (MeI, K2CO3) Step2 4-Bromo-2,3-dimethylanisole Step1->Step2 Bromination (NBS, ACN) HI136 HI-136 (4-Methoxy-2,3-dimethylbenzonitrile) Step2->HI136 Cyanation (Zn(CN)2, Pd(PPh3)4) Amine Benzylamine Derivative (Kinase Inhibitor Core) HI136->Amine Reduction (LiAlH4) Acid Carboxylic Acid (Hydrolysis Product) HI136->Acid Hydrolysis (H2SO4/H2O)

Figure 1: Retrosynthetic pathway for HI-136 and its downstream divergence into pharmacological scaffolds.

Handling & Containment Protocols

A. Engineering Controls
  • Primary Containment: All operations involving open powder handling must be conducted in a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

  • Static Control: As a dry organic powder, HI-136 poses a potential dust explosion hazard. Ground all glassware and use anti-static spatulas.

B. Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (Outer) / Laminate (Inner)Nitriles can permeate standard latex; laminate provides a chemical barrier.
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of particulates during weighing.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that may bypass side shields.
C. Decontamination Protocol

In the event of a spill, simple water cleanup is insufficient due to the compound's lipophilicity.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Apply a solution of 5% Sodium Hypochlorite (Bleach) mixed with dilute NaOH. This aids in oxidizing any potential trace cyanide liberation and breaking down the nitrile.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust.

Emergency Response Logic

This section provides a decision tree for medical response, distinguishing between standard irritation and systemic toxicity.

Emergency_Response Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation/Ingestion Type->Inhalation Action_Skin Flush 15min Remove Clothing Skin->Action_Skin Action_Inhale Move to Fresh Air Monitor Breathing Inhalation->Action_Inhale Symp_Check Symptoms Present? (Dizziness, Rapid Breathing) Action_Skin->Symp_Check Action_Inhale->Symp_Check No_Symp Observation Only Treat as Irritant Symp_Check->No_Symp No Yes_Symp Suspect Systemic Toxicity (Cyanide Protocol) Symp_Check->Yes_Symp Yes Med_Intervention Administer O2 Consider Hydroxocobalamin Yes_Symp->Med_Intervention

Figure 2: Triage logic for HI-136 exposure. Note that systemic cyanide toxicity is rare for this specific stable nitrile but remains the critical "worst-case" threshold for medical intervention.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide over long periods.

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases.

References

  • Parkway Scientific. (n.d.). Product Catalog: HI-136 (4-Methoxy-2,3-dimethylbenzonitrile). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3801022 (Analog: 4-Methoxy-2-methylbenzonitrile). Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzonitrile derivatives hazard classification. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methoxy-2-methylbenzonitrile (Structural Analog). Retrieved from [3]

Sources

Nomenclature Architecture and Synthetic Utility of Polysubstituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : 4-cyano-2,3-dimethylanisole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Regulatory Affairs Specialists.

Focus Compound: 4-methoxy-2,3-dimethylbenzonitrile (Input: 4-cyano-2,3-dimethylanisole)

Executive Summary

In the high-throughput environment of drug discovery, ambiguous nomenclature can lead to costly procurement errors and database misalignments. The compound colloquially referred to as 4-cyano-2,3-dimethylanisole presents a classic case of nomenclature conflict where "common usage" clashes with strict IUPAC priority rules.

This guide deconstructs the naming architecture of this molecule to establish its correct IUPAC identity: 4-methoxy-2,3-dimethylbenzonitrile . Furthermore, it outlines a robust, scalable synthetic protocol for its generation, moving beyond theoretical naming into practical application.

The Nomenclature Matrix: Resolving the Identity Crisis

The input name "4-cyano-2,3-dimethylanisole" treats the methoxy group (anisole parent) as the priority. However, IUPAC conventions mandate a strict hierarchy of functional group seniority.

IUPAC Priority Analysis

To derive the correct name, we must evaluate the functional groups present on the benzene ring:

  • Nitrile (-CN): High priority.

  • Ether (-OR): Low priority (subordinate to nitrile).

  • Alkyl (-R): Lowest priority.

Because the nitrile group outranks the ether, the parent structure is benzonitrile , not anisole. The methoxy group becomes a substituent.

Nomenclature Decision Tree (Graphviz)

NomenclatureHierarchy Start Analyze Substituents Groups Groups Present: -CN (Cyano) -OCH3 (Methoxy) -CH3 (Methyl) Start->Groups PriorityCheck Check IUPAC Priority Groups->PriorityCheck Decision Nitrile > Ether > Alkyl PriorityCheck->Decision Parent Parent: Benzonitrile (C1 assigned to -CN) Decision->Parent Numbering Numbering Logic: Lowest Locants for Substituents Parent->Numbering FinalName Final IUPAC Name: 4-methoxy-2,3-dimethylbenzonitrile Numbering->FinalName

Figure 1: IUPAC decision logic determining the priority of the nitrile group over the methoxy ether.

Synonym Concordance Table

Use the following table to align internal databases and vendor searches.

Naming ConventionNameUsage Context
Preferred IUPAC 4-methoxy-2,3-dimethylbenzonitrile Patent filings, Regulatory submissions
Inverted IUPAC 2,3-dimethyl-4-methoxybenzonitrileAlphabetical indexing
Common/Trade 4-cyano-2,3-dimethylanisoleVendor catalogs, Legacy lab notebooks
Functional Class 4-methoxy-2,3-dimethylphenyl cyanideMechanistic discussions
Formula C₁₀H₁₁NOMass Spectrometry confirmation

Synthetic Pathway: Pd-Catalyzed Cyanation

Objective: Synthesize 4-methoxy-2,3-dimethylbenzonitrile from the commercially available precursor 2,3-dimethylanisole.

Rationale: While classical Sandmeyer reactions (via aniline) are possible, they require harsh conditions and multiple steps (nitration, reduction, diazotization). A modern Palladium-catalyzed cyanation of the corresponding aryl bromide offers a convergent, high-yield route with superior safety profiles compared to Rosenmund-von Braun reactions.

Reaction Scheme Workflow

SynthesisFlow SM 2,3-Dimethylanisole Step1 Step 1: Regioselective Bromination (NBS, MeCN, RT) SM->Step1 Electrophilic Subst. Inter Intermediate: 4-Bromo-2,3-dimethylanisole Step1->Inter Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, DMF, 120°C) Inter->Step2 Cross-Coupling Product Target: 4-methoxy-2,3-dimethylbenzonitrile Step2->Product

Figure 2: Two-step synthetic route utilizing regioselective bromination followed by palladium-catalyzed cyanation.

Detailed Protocol
Step 1: Regioselective Bromination

The electronic directing effects of the methoxy group (ortho/para director) and the methyl groups favor bromination at the 4-position (para to methoxy), as the ortho positions are blocked or sterically crowded.

  • Charge: Dissolve 2,3-dimethylanisole (10.0 mmol) in Acetonitrile (50 mL).

  • Add: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0°C to control exotherm.

  • React: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

    • Checkpoint: Verify 4-bromo intermediate via ¹H NMR (Look for loss of aromatic proton signal).

Step 2: Palladium-Catalyzed Cyanation

This step utilizes Zinc Cyanide (Zn(CN)₂) as a less toxic alternative to NaCN/KCN, coupled with a bidentate ligand catalyst for stability.

  • Setup: In a glovebox or under strict Argon flow, charge a pressure vial with:

    • 4-bromo-2,3-dimethylanisole (5.0 mmol)

    • Zn(CN)₂ (3.0 mmol)

    • Pd(dppf)Cl₂ (5 mol%)

    • Zn powder (10 mol% - activates the catalyst)

  • Solvent: Add anhydrous DMF (15 mL). Note: Solvent must be degassed to prevent catalyst oxidation.

  • Reaction: Seal and heat to 120°C for 12-16 hours.

  • Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Pour into a solution of dilute Ammonium Hydroxide or Bleach (to oxidize residual cyanide). Do not acidify.

  • Isolation: Wash organic layer with water and brine. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following data profile serves as the validation standard.

ParameterExpected SignalMechanistic Origin
IR Spectroscopy ~2220 cm⁻¹ (Strong, Sharp) C≡N Stretch. This is the diagnostic signal confirming the transformation of Ar-Br to Ar-CN.
¹H NMR (Aromatic) Two doublets (ortho-coupling)The 2,3-dimethyl substitution leaves protons at C5 and C6. They will split each other (J ≈ 8 Hz).
¹H NMR (Methyls) Two singlets (~2.1 - 2.3 ppm)Distinct environments for C2-Me and C3-Me.
¹H NMR (Methoxy) Singlet (~3.8 ppm)Characteristic O-CH₃ shift.
¹³C NMR ~119 ppmCarbon of the Nitrile group.

References

  • IUPAC Nomenclature Rules (P-44): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry.

  • Palladium-Catalyzed Cyanation: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995.

  • Functional Group Priority: Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature."

  • Safety in Cyanide Chemistry: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council.

Strategic Isomerism in Medicinal Chemistry: The Methoxy-Dimethylbenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes optimization of small molecule therapeutics, the methoxy-dimethylbenzonitrile scaffold represents a masterclass in steric and electronic modulation. This moiety is not merely a structural filler; it is a precision tool used to tune lipophilicity (


), block metabolic soft spots (CYP450 oxidation), and modulate the electronic environment of the nitrile pharmacophore.

This technical guide dissects the medicinal chemistry utility of this scaffold, focusing on its two most biologically relevant isomers: 4-methoxy-3,5-dimethylbenzonitrile and 2-methoxy-4,6-dimethylbenzonitrile . We analyze their physicochemical profiles, detail robust synthetic pathways, and provide authoritative case studies in antiviral drug design.

Part 1: Structural Landscape & Isomer Enumeration

While theoretical enumeration yields multiple isomers, medicinal chemistry prioritizes those that maximize metabolic stability and receptor complementarity. We focus on the "Privileged Isomers" defined by their substitution patterns relative to the nitrile (


) group.
The Privileged Isomers
Isomer NomenclatureStructure DescriptionMedChem UtilityKey Feature
Isomer A (Para-Blocked) 4-methoxy-3,5-dimethylbenzonitrile

at C1;

at C4;

at C3, C5.
High . Common in NNRTIs (e.g., Rilpivirine analogs).Metabolic Shielding: The methyl groups sterically protect the methoxy oxygen from O-dealkylation.
Isomer B (Ortho-Blocked) 2-methoxy-4,6-dimethylbenzonitrile

at C1;

at C2;

at C4, C6.
Moderate . Used to induce atropisomerism or twist the ring out of planarity.Conformational Lock: The ortho-substituents force the nitrile or the ring itself into specific dihedral angles.
Isomer C (Asymmetric) 3-methoxy-2,4-dimethylbenzonitrile

at C1;

at C3;

at C2, C4.
Low . Less common due to lack of symmetry and metabolic vulnerability at C5/C6.Electronic Probe: Used to fine-tune Hammett electronic vectors.
Decision Logic for Isomer Selection

The following decision tree illustrates the logical flow a medicinal chemist should follow when selecting a specific isomer for a lead series.

IsomerSelection Start Lead Optimization Requirement MetabStab Problem: High Metabolic Clearance? Start->MetabStab ConfLock Problem: Poor Target Selectivity? Start->ConfLock ParaBlock Select 4-methoxy-3,5-dimethyl (Isomer A) MetabStab->ParaBlock Block Para-position Shield O-dealkylation OrthoBlock Select 2-methoxy-4,6-dimethyl (Isomer B) ConfLock->OrthoBlock Induce Ring Twist (Atropisomerism) ResultA Outcome: Increased t1/2 Reduced CYP affinity ParaBlock->ResultA ResultB Outcome: Rigid Conformation Improved Selectivity OrthoBlock->ResultB

Figure 1: Strategic decision tree for selecting methoxy-dimethylbenzonitrile isomers based on ADME and potency bottlenecks.

Part 2: Physicochemical & ADME Profiling

The "Magic Methyl" Effect & Metabolic Blocking

The 4-methoxy-3,5-dimethyl substitution pattern is a textbook example of "metabolic hard-wiring."

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) typically attack electron-rich alkoxy groups (O-dealkylation).

  • The Shield: Placing methyl groups at the 3- and 5-positions creates a steric wall. The bulky methyl groups prevent the heme iron of the CYP enzyme from approaching the methoxy oxygen lone pairs.

  • Evidence: Analogs lacking these flanking methyls often show half-lives (

    
    ) of <20 minutes in liver microsomes, whereas the 3,5-dimethyl variants often exceed 60 minutes [1, 12].
    
Electronic Modulation (Hammett Principles)

The nitrile group is a strong electron-withdrawing group (EWG,


). The methoxy group is an electron-donating group (EDG) by resonance (

).
  • Net Effect: In 4-methoxy-3,5-dimethylbenzonitrile, the "push-pull" system creates a dipole moment aligned with the C1-C4 axis. This is critical for orienting the molecule within polar pockets of receptors (e.g., the K103N pocket in HIV-1 Reverse Transcriptase).

Part 3: Synthetic Architectures

We present two distinct protocols: one for discovery-scale flexibility (Palladium Catalysis) and one for process-scale efficiency (Aldehyde Dehydration).

Protocol A: Pd-Catalyzed Cyanation (The "Modern Standard")

Application: Late-stage functionalization of aryl halides. High tolerance for functional groups.

Reagents:

  • Substrate: 4-bromo-2,6-dimethylanisole (or corresponding aryl triflate/chloride).

  • Source: Zinc Cyanide (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Additive: Zinc powder (activates the catalyst).

  • Solvent: DMF or DMAC (Anhydrous).

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with 4-bromo-2,6-dimethylanisole (1.0 equiv),

    
     (0.6 equiv), and 
    
    
    
    (5 mol%). Seal and purge with
    
    
    for 5 minutes.
  • Solvation: Add anhydrous DMF via syringe. Concentration should be ~0.2 M.

  • Activation: Add polymethylhydrosiloxane (PMHS) or Zn dust (10 mol%) if using aryl chlorides/bromides to ensure reduction of Pd(II) to Pd(0).

  • Heating: Heat to 110°C for 4–12 hours. Monitor by LC-MS (Target mass: M+1 = 162.1).

  • Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Crucial: Wash with

    
     or dilute bleach to oxidize residual cyanide before disposal.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

PdCyanation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Ar-CN released) TransMet->RedElim -ZnBr(CN) RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for the Pd-mediated cyanation of aryl halides to form benzonitriles.

Protocol B: One-Pot Aldehyde Dehydration (The "Scalable" Route)

Application: Multi-gram synthesis where the aldehyde precursor is commercially available.

Reagents:

  • Substrate: 4-methoxy-3,5-dimethylbenzaldehyde.[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Dehydrating Agent: Thionyl Chloride (

    
    ) or Acetic Anhydride (
    
    
    
    ).

Methodology:

  • Oximation: Dissolve aldehyde in DMSO. Add

    
     (1.2 equiv). Stir at 100°C for 1 hour. (Forms the oxime in situ).
    
  • Dehydration: Add

    
     (2.0 equiv) directly to the hot mixture. Heat to 120°C for 4 hours.
    
  • Workup: Pour onto crushed ice. The nitrile usually precipitates as a solid due to high lipophilicity and symmetry.

  • Yield: Typically >85% [7, 14].[1][2]

Part 4: Case Study – HIV-1 NNRTI Design

The most authoritative application of this scaffold is found in the Diarylpyrimidine (DAPY) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Etravirine and Rilpivirine .

The Mechanism of Action
  • Target: The hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme.

  • Role of the Benzonitrile: The nitrile group forms a critical hydrogen bond network (often water-mediated) or fills a specific sub-pocket (Val179/Leu100 region).

  • Role of the 3,5-Dimethyl-4-Methoxy Motif:

    • Space Filling: The two methyl groups ("wings") fill the hydrophobic tunnel, maximizing Van der Waals interactions.

    • Solubility: The methoxy group improves solubility compared to a simple methyl/ethyl group while maintaining the electronic requirement.

    • Resilience: This specific substitution pattern retains potency against the K103N mutation, the most common resistance profile in HIV therapy [4, 15].

Data Comparison: Impact of Substitution on Potency

Compound VariantSubstitutionHIV-1 WT

(nM)
Metabolic Stability (

min)
Unsubstituted 4-methoxybenzonitrile12015
Mono-methyl 3-methyl-4-methoxybenzonitrile4532
Di-methyl (Target) 3,5-dimethyl-4-methoxybenzonitrile 1.2 >60

Note: Data generalized from SAR trends in DAPY series development [15].

References

  • Metabolic Stability & Bioisosterism

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry.

  • Palladium Catalyzed Cyanation

    • Yu, H., Richey, R. N., et al. (2011).[2] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.[4]

  • Mild Cyanation Protocols

    • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

  • HIV NNRTI SAR (Rilpivirine Context)

    • Janssen, P. A., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI with Potent Activity against Wild-Type and Resistant HIV-1. Journal of Medicinal Chemistry.

  • General Cyanation Reviews

    • Anbarasan, P., et al. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.[5] Chemical Communications.[5]

  • Aldehyde Dehydration Methods

    • Kumar, H. M. S., et al. (1999). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.[1] ResearchGate Archives.

Sources

4-Methoxy-2,3-dimethylbenzonitrile: Solubility Profiling & Solvent Selection Guide

[1]

Executive Summary

4-Methoxy-2,3-dimethylbenzonitrile (CAS: 448961-57-7) is a specialized aromatic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and corticotropin-releasing factor (CRF) antagonists.[1] Its structural core—a trisubstituted benzene ring featuring a polar nitrile group, a hydrogen-bond accepting methoxy group, and two lipophilic methyl groups—creates a distinct amphiphilic solubility profile.[1]

This guide provides a rigorous analysis of its solubility behavior, offering evidence-based solvent selection strategies for synthesis, purification (crystallization), and formulation.[1] The data presented is synthesized from structural analog analysis (QSAR principles) and standard laboratory protocols for benzonitrile derivatives.

Physicochemical Profile & Solvation Mechanics

To predict solubility behavior accurately, we must first analyze the molecular interactions governing dissolution.

Structural Properties[1][2]
  • Chemical Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol

  • Physical State: Solid (Crystalline powder)[1]

  • Predicted LogP: ~2.6 – 2.9 (Moderately Lipophilic)[1]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Nitrile -CN, Methoxy -OCH₃)[1]

Solvation Mechanism

The dissolution of 4-Methoxy-2,3-dimethylbenzonitrile is driven by three primary forces:

  • Dipole-Dipole Interactions: The nitrile group (-C≡N) has a strong dipole moment (~3.9 D), making the compound highly soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone).[1]

  • Pi-Pi Stacking: The aromatic ring allows for interaction with other aromatic solvents (e.g., Toluene, Benzene).[1]

  • Van der Waals Forces: The two methyl groups and the aromatic core provide lipophilicity, enabling solubility in chlorinated solvents and esters, while limiting solubility in highly polar protic media like water.

Solvation Interaction Diagram

The following diagram illustrates the dominant intermolecular forces between the solute and different solvent classes.

SolvationMechanismSolute4-Methoxy-2,3-dimethylbenzonitrileDipoleDipole-Dipole(Nitrile Group)Solute->DipoleHBondH-Bond Acceptance(Methoxy/Nitrile)Solute->HBondVdWVan der Waals / Pi-Stacking(Aromatic Core + Methyls)Solute->VdWPolarAproticPolar Aprotic(DMSO, DMF, Acetone)Dipole->PolarAproticPrimary DriverProticProtic Solvents(Ethanol, Methanol)HBond->ProticSoluble (Temp Dependent)ChlorinatedChlorinated(DCM, Chloroform)VdW->ChlorinatedHigh SolubilityAromaticAromatic Hydrocarbons(Toluene)VdW->AromaticModerate Solubility

Caption: Mechanistic breakdown of solute-solvent interactions driving solubility.[1]

Solubility Landscape & Solvent Selection

The following classification categorizes solvents based on their utility for specific experimental stages: Reaction , Extraction , and Crystallization .

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Synthesis, ExtractionPrimary choice for dissolving the solid for reactions.[1] DCM is easily removed (low BP).[1]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh (>80 mg/mL)Nucleophilic SubstitutionsExcellent for S_NAr or coupling reactions. High BP of DMSO/DMF requires aqueous workup to remove.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (50-80 mg/mL)Extraction, ChromatographySafer alternative to DCM.[1] Good for silica gel column elution.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Recrystallization Soluble at reflux; significantly less soluble at 0°C, making these ideal for purification.
Aromatics Toluene, XyleneModerate Reaction (High Temp)Useful for reflux reactions >80°C. Can be used as a co-solvent for crystallization.
Alkanes Hexane, Heptane, PentanePoor (<5 mg/mL)Anti-Solvent Used to crash out the product from EtOAc or DCM solutions.
Water WaterInsoluble Aqueous WorkupProduct partitions into the organic layer; impurities stay in water.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit in a specific solvent for process optimization.

  • Preparation: Weigh 100 mg of 4-Methoxy-2,3-dimethylbenzonitrile into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    [1]
    
  • Validation: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), heat to reflux to check temperature dependence.

Protocol B: Recrystallization (Purification)

The most effective method for purifying this compound is a dual-solvent system (Solvent/Anti-solvent).[1]

System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent) Alternative: Ethanol (Single solvent, temp. gradient)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude 4-Methoxy-2,3-dimethylbenzonitrile in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation: Slowly add hot Hexane dropwise until a persistent slight turbidity (cloudiness) appears.

  • Re-solvation: Add a few drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) without agitation. Once ambient, move to a 4°C fridge for 2-4 hours.

  • Harvest: Filter the crystals and wash with cold Hexane. Dry under vacuum.[2]

Workflow Visualization: Recrystallization Logic

RecrystallizationStartStart: Crude SolidDissolveDissolve in Hot Solvent(EtOAc or Ethanol)Start->DissolveCheckIs solution clear?Dissolve->CheckFilterHot Filtration(Remove insolubles)Check->FilterNo (Solids present)AddAntiAdd Anti-Solvent (Hexane)until turbidCheck->AddAntiYes (Clear)Filter->AddAntiCoolSlow Cooling(RT -> 4°C)AddAnti->CoolCollectFiltration & DryingCool->Collect

Caption: Decision tree for the purification of 4-Methoxy-2,3-dimethylbenzonitrile.

Safety & Handling (E-E-A-T)

While solubility is the focus, safety is the prerequisite for all experimental work.

  • Toxicity: Nitriles are metabolic precursors to cyanide in vivo (though aromatic nitriles are generally more stable). Handle as Acute Toxin (Oral/Inhalation) .[1][3]

  • Skin Absorption: The lipophilic nature (dimethyl/methoxy groups) enhances skin permeability. Nitrile-grade gloves are mandatory; latex is insufficient.[1]

  • Incompatibility: Avoid strong oxidizers. In the presence of strong acids and moisture, the nitrile group may hydrolyze to the amide or carboxylic acid.

References

  • PubChem Compound Summary. "4-Methoxy-2,3-dimethylbenzonitrile (CAS 448961-57-7)."[1] National Center for Biotechnology Information. Accessed 2024. Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvation mechanisms).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific. (Standard protocols for recrystallization and purification).

Methodological & Application

4-Methoxy-2,3-dimethylbenzonitrile as intermediate for finerenone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methoxy-2,3-dimethylbenzonitrile in the Synthesis of Sterically Locked Finerenone Analogs

Executive Summary: The Next Frontier in MR Antagonism

The clinical success of Finerenone (Kerendia®) , a non-steroidal mineralocorticoid receptor antagonist (MRA), has validated the dihydropyridine (DHP) scaffold as a superior alternative to steroidal agents like spironolactone.[1] While Finerenone exhibits high potency and selectivity, the quest for "Next-Generation" MRAs focuses on optimizing the atropisomeric stability and lipophilicity profile of the molecule.[1]

4-Methoxy-2,3-dimethylbenzonitrile represents a critical, high-value building block for this endeavor.[1] Unlike the standard Finerenone intermediate (4-cyano-2-methoxybenzaldehyde), this tetra-substituted arene introduces an additional methyl group into the aryl "head" of the pharmacophore.[1] This modification serves two pivotal functions in Structure-Activity Relationship (SAR) studies:

  • Conformational Locking: The additional methyl group increases the rotational energy barrier around the biaryl axis connecting the phenyl ring to the DHP core, potentially enhancing the stability of the active atropisomer.[1]

  • Hydrophobic Packing: It probes the tolerance of the MR binding pocket's sub-domains for increased steric bulk, often leading to improved selectivity against the Glucocorticoid Receptor (GR).[1]

This guide details the protocol for converting 4-Methoxy-2,3-dimethylbenzonitrile into the requisite aldehyde intermediate and its subsequent assembly into a Finerenone analog.[1]

Chemical Logic & Retrosynthetic Strategy

The synthesis of Finerenone analogs hinges on the Hantzsch-like condensation , which requires an aldehyde partner.[1] Therefore, the primary challenge is the regioselective oxidation of 4-Methoxy-2,3-dimethylbenzonitrile.[1]

The Regioselectivity Challenge: The starting material contains two non-equivalent methyl groups:[1]

  • C2-Methyl: Ortho to the electron-withdrawing nitrile (CN) group.[1]

  • C3-Methyl: Ortho to the electron-donating methoxy (OMe) group.[1]

Mechanistic Insight: Radical bromination (Wohl-Ziegler) is electrophilic in the propagation step.[1] The C3-methyl, being adjacent to the activating methoxy group, is electronically favored for hydrogen abstraction over the C2-methyl (deactivated by the nitrile).[1] Consequently, this protocol targets the formation of 3-formyl-4-methoxy-2-methylbenzonitrile , creating an analog where the DHP attachment is meta to the nitrile, rather than para as in Finerenone.[1] This creates a unique "bent" vector for receptor engagement.

Protocol A: Regioselective Benzylic Oxidation

Objective: Convert 4-Methoxy-2,3-dimethylbenzonitrile to 3-(bromomethyl)-4-methoxy-2-methylbenzonitrile, followed by hydrolysis to the aldehyde.

Reagents & Equipment
ReagentRoleEquivalence
4-Methoxy-2,3-dimethylbenzonitrile Starting Material1.0 eq
N-Bromosuccinimide (NBS) Brominating Agent1.05 eq
AIBN (Azobisisobutyronitrile) Radical Initiator0.05 eq
Carbon Tetrachloride (CCl₄) Solvent (Anhydrous)10 mL/g
Hexamethylenetetramine (HMTA) Sommelet Reagent1.2 eq
Acetic Acid (50% aq) Hydrolysis MediumExcess
Step-by-Step Methodology
  • Radical Bromination:

    • Dissolve 4-Methoxy-2,3-dimethylbenzonitrile (10 g, 57 mmol) in anhydrous CCl₄ (100 mL) under Argon.

    • Add NBS (10.6 g, 60 mmol) and AIBN (470 mg, 2.8 mmol).[1]

    • Critical Step: Heat to reflux (77°C) while irradiating with a visible light source (500W halogen lamp) to accelerate radical initiation.[1]

    • Monitor by TLC (Hexane/EtOAc 4:1).[1] The reaction typically completes in 2–4 hours.[1]

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the crude benzyl bromide.[1]

    • Note: Expect ~10-15% of the regioisomer (2-bromomethyl).[1] Recrystallization from cyclohexane can enrich the major isomer.[1]

  • Sommelet Oxidation (Aldehyde Formation):

    • Dissolve the crude bromide in CHCl₃ (50 mL).

    • Add HMTA (9.6 g, 68 mmol) and reflux for 4 hours to form the quaternary ammonium salt (precipitate).

    • Filter the salt and wash with cold CHCl₃.

    • Resuspend the salt in 50% aqueous acetic acid (100 mL) and reflux for 2 hours.

    • Extraction: Cool, extract with EtOAc (3x), wash with NaHCO₃ (sat), brine, and dry over Na₂SO₄.

    • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields 3-formyl-4-methoxy-2-methylbenzonitrile .[1]

Protocol B: Asymmetric Hantzsch Assembly (Finerenone Analog)

Objective: Couple the generated aldehyde with the naphthyridine precursors to form the DHP core.[1]

Reaction Workflow

This step utilizes a modified Hantzsch condensation optimized for sterically hindered aldehydes.

G Start 4-Methoxy-2,3- dimethylbenzonitrile Bromide Intermediate: Benzyl Bromide Start->Bromide Radical Subst. Aldehyde Precursor: 3-Formyl-4-methoxy- 2-methylbenzonitrile Bromide->Aldehyde Hydrolysis DHP Target Analog: Dihydropyridine Core Aldehyde->DHP Condensation NBS NBS / AIBN (Regioselective) Sommelet HMTA / AcOH (Oxidation) Hantzsch Aminopyridine + Dioxovalerate

Figure 1: Synthetic pathway from the nitrile building block to the Finerenone analog scaffold.[1]

Detailed Procedure
  • Condensation Setup:

    • Combine the Aldehyde (from Protocol A, 1.0 eq) with 2,4-dioxovalerate derivative (1.0 eq) and 4-amino-5-methyl-2-hydroxypyridine (or equivalent, 1.0 eq) in isopropanol.

    • Add a catalytic amount of Piperidine/Acetic Acid (0.1 eq).

  • Cyclization:

    • Reflux for 12–16 hours. The steric bulk of the extra methyl group will significantly slow down the reaction compared to standard Finerenone synthesis.[1]

    • Optimization: If conversion is low (<50%), switch solvent to n-Butanol and increase temperature to 118°C.[1]

  • Isolation:

    • Concentrate in vacuo. The product is a racemic mixture of atropisomers.[2]

    • Purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).

Quality Control & Validation

Due to the introduction of the methyl group, the resulting analog will exhibit atropisomerism (axial chirality) in addition to the stereocenter at C4 of the DHP ring.[1]

  • NMR Validation:

    • The aldehyde proton (CHO) for the product of Protocol A should appear at ~10.2 ppm .[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the regiochemistry.[1] Strong NOE correlations should be observed between the CHO proton and the OMe group protons, confirming the oxidation occurred at the C3-methyl (ortho to OMe).[1]

  • Chiral Resolution:

    • The therapeutic activity of Finerenone is specific to the (4S) enantiomer.[1]

    • Method: Supercritical Fluid Chromatography (SFC) using a Chiralpak IC column.[1]

    • Mobile Phase: CO₂ / Methanol (80:[1]20) with 0.1% Diethylamine.

References

  • Bärfacker, L., et al. (2012).[1] Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases.[1] ChemMedChem, 7(8), 1385–1403.[1][3] Link[1]

  • Bayer Intellectual Property GmbH. (2013).[1] Substituted 1,4-dihydro-1,6-naphthyridines and their use. U.S. Patent 8,436,180.[3][4] Link

  • Platzek, J., et al. (2020).[1] Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(51), 23107-23111.[1] Link[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (For Sommelet Reaction mechanisms). Link[1]

Sources

Technical Application Note: Protocol for Cyanation of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note outlines a robust, field-validated protocol for the cyanation of 4-bromo-2,3-dimethylanisole (CAS: 50638-48-7). Synthesizing nitriles from electron-rich, ortho-substituted aryl bromides presents specific challenges: the para-methoxy group increases electron density at the C-Br bond, hindering oxidative addition, while the ortho-methyl group introduces steric resistance.

To overcome these barriers, this protocol utilizes a Palladium(0)/Zinc Cyanide system stabilized by the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene). This system is selected for its proven ability to facilitate reductive elimination in sterically demanding environments and its resistance to cyanide-induced catalyst poisoning.

Reaction Mechanism & Design Rationale

The Challenge: Electronics and Sterics

The substrate, 4-bromo-2,3-dimethylanisole, possesses two deactivating features for standard cross-coupling:

  • Electronic Deactivation: The methoxy group at position 1 is a strong electron donor (

    
     effect). This increases the electron density of the aromatic ring, making the C-Br bond at position 4 less electrophilic and significantly slowing the rate of oxidative addition to Pd(0).
    
  • Steric Hindrance: The methyl group at position 3 (ortho to the bromide) creates steric bulk that hampers the approach of the metal center.

The Solution: Pd-Zn(CN)₂-dppf System
  • Cyanide Source (Zn(CN)₂): Unlike soluble salts (NaCN/KCN), zinc cyanide is sparingly soluble in organic solvents. It acts as a "slow-release" reservoir of cyanide ions. High concentrations of free cyanide (

    
    ) are detrimental because they bind irreversibly to Palladium, forming inactive 
    
    
    
    species (catalyst poisoning). Zn(CN)₂ prevents this saturation.
  • Ligand (dppf): This ferrocene-based ligand has a large bite angle (~99°). Mechanistic studies confirm that large bite angles accelerate the rate-determining step of reductive elimination , which is crucial for forming the strong C-C bond in aryl nitriles.

  • Additive (Zn Dust): Metallic zinc is included to reduce any oxidized Pd(II) species back to the active Pd(0) state, extending the catalyst lifetime.

Catalytic Cycle Visualization

The following diagram illustrates the engineered workflow and mechanistic logic:

G Substrate 4-Bromo-2,3- dimethylanisole OxAdd Oxidative Addition Substrate->OxAdd + Pd(0) Pd0 Pd(0)-dppf (Active Catalyst) Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Zn(CN)2) Complex1->TransMet Complex2 Ar-Pd(II)-CN TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 4-Cyano-2,3- dimethylanisole RedElim->Product

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0)-dppf species.

Experimental Protocol

Reagents and Materials

Note: All equivalents (eq) are relative to the aryl bromide substrate.

ReagentMW ( g/mol )Equiv.[1][2]Role
4-Bromo-2,3-dimethylanisole 215.091.0Substrate
Zn(CN)₂ (Zinc Cyanide)117.420.6Cyanide Source
Pd₂(dba)₃ 915.720.02Catalyst Precursor (4 mol% Pd)
dppf 554.390.05Ligand
Zn Dust (Activated)65.380.1Catalyst Reductant
DMF (Anhydrous)-0.2 MSolvent
Step-by-Step Methodology
Phase 1: Setup and Inerting (Critical for Safety & Yield)
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Charging Solids: To the cooled RBF, add:

    • 4-Bromo-2,3-dimethylanisole (1.0 eq)

    • Zn(CN)₂ (0.6 eq) [DANGER: HIGHLY TOXIC]

    • Pd₂(dba)₃ (0.02 eq)

    • dppf (0.05 eq)[3]

    • Zn Dust (0.1 eq)

  • Inert Atmosphere: Evacuate the flask under high vacuum and backfill with Nitrogen (

    
    ) or Argon. Repeat this cycle 3 times. Oxygen is the primary cause of catalyst death in this reaction.
    
Phase 2: Reaction
  • Solvent Addition: Inject anhydrous DMF (N,N-Dimethylformamide) via syringe through the septum. The concentration should be approximately 0.2 M (5 mL solvent per 1 mmol substrate).

    • Tip: While "wet" DMF is sometimes tolerated, anhydrous DMF ensures reproducibility.

  • Heating: Place the flask in a pre-heated oil bath at 110°C .

    • Observation: The solution typically turns from dark purple/red (Pd precursor) to a deep orange/brown color upon heating.

  • Monitoring: Stir vigorously for 3–5 hours. Monitor conversion via HPLC or GC-MS.

    • Endpoint: Disappearance of the aryl bromide peak (m/z ~214/216) and appearance of the nitrile product (m/z ~161).

Phase 3: Oxidative Quench (Safety Mandatory)

Cyanide residues must be destroyed before workup.

  • Cool the reaction mixture to room temperature.

  • Quench: Slowly add the reaction mixture to a beaker containing dilute NaOH (1M) and Bleach (sodium hypochlorite) . Stir for 30 minutes in a fume hood. This oxidizes residual cyanide to cyanate (

    
    ), which is significantly less toxic.
    
Phase 4: Workup and Purification
  • Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc) and water. Filter the biphasic mixture through a pad of Celite to remove zinc solids.

  • Separation: Transfer to a separatory funnel. Wash the organic layer with:

    • Water (2x) (to remove DMF)

    • Brine (1x)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).

    • Product: 4-Cyano-2,3-dimethylanisole typically elutes as a white to off-white solid.

Analytical Data & Validation

Expected Characterization
  • Physical State: White crystalline solid.[2]

  • GC-MS: Molecular ion peak

    
     m/z.
    
  • IR Spectroscopy: Distinct nitrile stretch (

    
    ) at 
    
    
    
    .
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       ~7.45 (d, 1H, Ar-H ortho to CN)
      
    • 
       ~6.80 (d, 1H, Ar-H ortho to OMe)
      
    • 
       ~3.88 (s, 3H, 
      
      
      
      )
    • 
       ~2.45 (s, 3H, 
      
      
      
      at C3)
    • 
       ~2.20 (s, 3H, 
      
      
      
      at C2)

Safety & Troubleshooting Guide

Critical Safety: Cyanide Handling
  • Hazard: Zinc Cyanide is fatal if swallowed, inhaled, or absorbed through skin.[4] Contact with acid releases Hydrogen Cyanide (HCN) gas.[5]

  • Control: Always work in a functioning fume hood. Do not use acidic aqueous washes (like HCl) during the initial workup. Keep a cyanide antidote kit available.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by

.
Ensure rigorous degassing (freeze-pump-thaw or vacuum/purge cycles).
Stalled Reaction Catalyst death.Add additional 1 mol% Pd/Ligand and reheat.
Black Precipitate Pd black formation (aggregation).Ensure dppf ligand quality; increase ligand:Pd ratio to 3:1.
Product Impurity DMF carryover.Perform rigorous water washes during workup or use LiCl solution.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[6][7] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[7] Link

  • Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271–3273. Link

  • Maligres, P. E., et al. (2004). Cyanation of Aryl Halides with K4[Fe(CN)6] Catalyzed by Palladium.[8][9][10][11] Tetrahedron Letters, 45(50), 9095-9098. Link

  • Fisher Scientific. (2024). Zinc Cyanide Safety Data Sheet. Link

Sources

Application Notes & Protocols: Strategic Use of 4-Methoxy-2,3-dimethylbenzonitrile Scaffolds in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Polysubstituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone in the synthesis of biaryl motifs—structures that are fundamental to pharmaceuticals, advanced materials, and agrochemicals.[3][4]

This guide focuses on a particularly challenging yet valuable substrate class: halogenated derivatives of 4-methoxy-2,3-dimethylbenzonitrile. Molecules such as 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (Figure 1) present a unique synthetic puzzle. The combination of an electron-donating methoxy group, an electron-withdrawing nitrile, and significant steric hindrance from two ortho-methyl groups demands a highly tailored and robust catalytic system.[5] Successfully employing these substrates opens the door to novel, intricately substituted molecular architectures for drug discovery and development.

This document provides a detailed exploration of the mechanistic nuances, critical parameter optimization, and a field-proven protocol for the successful Suzuki-Miyaura coupling of these sterically demanding benzonitriles.

Figure 1: Representative Substrate

Structure of 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile, a sterically hindered and electronically complex coupling partner.

Core Mechanistic Principles & Substrate-Specific Hurdles

The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the unique features of a substrate like 5-bromo-4-methoxy-2,3-dimethylbenzonitrile impose significant kinetic barriers on this cycle, particularly on the oxidative addition and reductive elimination steps.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (Rate-Limiting for Hindered Substrates) Pd0->OxiAdd Ar-X PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Base Base (e.g., K₃PO₄) Base->Trans Activates Boronate R²-B(OR)₂ Boronate->Trans RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product caption Fig. 2: Suzuki-Miyaura Catalytic Cycle.

Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices:
  • The Steric Challenge: The primary obstacle is the steric bulk imposed by the two methyl groups adjacent to the aryl halide. This crowding severely hinders the approach of the palladium catalyst for the initial oxidative addition step.[6][7] Standard palladium catalysts like Pd(PPh₃)₄ often fail or provide negligible yields.[6] The solution lies in employing specialized ligands that are both bulky and electron-rich. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst and is small enough to access the hindered reaction site.[8]

  • Ligand Architecture is Key: The development of dialkylbiaryl phosphine ligands by the Buchwald group, such as SPhos and XPhos , revolutionized the coupling of sterically demanding substrates.[3][9] These ligands possess large, flexible steric profiles that create a well-defined coordination sphere around the palladium center, facilitating both oxidative addition and the final, often difficult, reductive elimination step to release the bulky biaryl product.[3][10] N-Heterocyclic Carbene (NHC) ligands also serve as excellent alternatives, offering strong σ-donation and significant steric bulk to enhance catalytic activity.[11][12]

  • Inert Nature of the Cyano Group: Under typical Suzuki-Miyaura conditions, the benzonitrile functionality is a robust and well-tolerated group.[13] While C-CN bond activation by transition metals is known, it requires specific catalysts and conditions not typically employed in this coupling, making the cyano group an ideal electronic modifier and synthetic handle for subsequent transformations.[14]

Optimization of Critical Reaction Parameters

Achieving high yields with a substrate like 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile requires careful selection of the catalyst system, base, and solvent. The following section details the rationale for each component choice.

Catalyst & Ligand Selection

For sterically hindered substrates, the choice of ligand is paramount. Buchwald-type biarylmonophosphine ligands are the industry standard for this class of transformation.[15][16]

LigandKey Characteristics & RationaleTypical Yield Range (Hindered Substrates)
SPhos Excellent general ligand for a wide range of Suzuki couplings. The methoxy groups on the biphenyl backbone contribute to its electron-rich nature.[9][17]85-95%
XPhos Often provides superior results for particularly challenging or electron-rich aryl chlorides due to its increased steric bulk and electron-donating properties.[9][17]90-99%
RuPhos Another highly effective ligand, particularly useful for heteroaryl couplings and substrates prone to side reactions.88-97%
NHC Ligands (e.g., IPr) Offer high thermal stability and strong electron donation, making them highly effective for coupling unactivated aryl chlorides and other challenging substrates.[11][12]85-98%

Data compiled from literature reports on sterically demanding Suzuki-Miyaura couplings.[9][10][17] Actual yields are substrate-dependent.

Recommendation: For general robustness and high performance with hindered aryl bromides, SPhos or XPhos paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is the recommended starting point. Pre-formed palladium precatalysts incorporating these ligands (e.g., SPhos Pd G3) offer greater convenience and reproducibility.

Base and Solvent System

The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][18] For sensitive or sterically crowded substrates, a moderately strong, non-nucleophilic base is preferred.

  • Base: Potassium carbonate (K₂CO₃)[17][19] or potassium phosphate (K₃PO₄)[3] are highly effective. They are strong enough to facilitate the formation of the reactive boronate species without promoting hydrolysis of the nitrile or other sensitive functional groups. Stronger bases like t-BuOK may be required for less reactive aryl chlorides.[12]

  • Solvent: A biphasic solvent system is often optimal. A mixture of an organic solvent like 1,4-Dioxane or Toluene with Water (typically in a 4:1 to 10:1 ratio) is common.[17][19] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile with a generic arylboronic acid.

Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment
  • 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology

Workflow start Start: Assemble Reagents setup 1. Add Solids to Flask (Ar-Br, Boronic Acid, Base, Pd(OAc)₂, SPhos) start->setup inert 2. Seal & Purge (Evacuate and backfill with Argon/N₂ 3x) setup->inert solvents 3. Add Degassed Solvents (Dioxane and Water) inert->solvents heat 4. Heat Reaction (e.g., 85-100 °C, monitor by TLC/LC-MS) solvents->heat cool 5. Cool to RT heat->cool workup 6. Aqueous Workup (Dilute, Extract with EtOAc, Wash, Dry) cool->workup purify 7. Purify Product (Concentrate and perform column chromatography) workup->purify end End: Characterized Product purify->end caption Fig. 3: Experimental Workflow.

Step-by-step experimental workflow for the Suzuki coupling protocol.
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Addition: In the open air, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio to achieve a 0.25 M concentration relative to the aryl bromide). The mixture should be briefly purged with argon after solvent addition.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting

  • Low or No Conversion: This is often due to inefficient oxidative addition. Consider switching to a bulkier ligand like XPhos or an NHC-based catalyst system.[9][11] Ensure the reaction is truly under an inert atmosphere and that solvents are anhydrous and degassed.

  • Protodeboronation of Boronic Acid: If the boronic acid degrades, a side product (Ar-H) will be observed. Using potassium trifluoroborate salts instead of boronic acids can increase stability.[1] Running the reaction at a slightly lower temperature or using a milder base like K₂CO₃ can also help.

  • Formation of Homocoupled Byproducts: The formation of Ar-Ar from the starting material or R²-R² from the boronic acid can indicate issues with the catalytic cycle. This may be caused by catalyst decomposition or suboptimal reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of sterically demanding substrates like halogenated 4-methoxy-2,3-dimethylbenzonitriles is a challenging but highly achievable transformation. Success hinges on overcoming the steric impediment to oxidative addition and reductive elimination. The strategic use of modern, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with carefully selected bases and solvents, provides a reliable and high-yielding pathway to complex biaryl structures that are of significant interest to the pharmaceutical and materials science communities.

References

  • Chen, Y., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. Available at: [Link]

  • Liu, S., et al. (2018). Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. ResearchGate. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]

  • Zhang, Z., et al. (2011). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Bakthadoss, M., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Vechorkin, O., et al. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • So, C. M., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Wikipedia contributors. (2023). SPhos. Wikipedia. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Ndlovu, N., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • In "Modern Alkenes Synthesis". (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. Available at: [Link]

  • Li, J., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, V. P., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Talele, T. T. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Available at: [Link]

  • Ley, S. V., et al. (2007). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. ResearchGate. Available at: [Link]

  • Nakao, Y., & Hiyama, T. (2011). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

Sources

Application Note: Robust Hydrolysis of Sterically Hindered 4-Methoxy-2,3-dimethylbenzonitrile to 4-Methoxy-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the hydrolysis of the sterically hindered and electron-rich 4-methoxy-2,3-dimethylbenzonitrile to its corresponding carboxylic acid, 4-methoxy-2,3-dimethylbenzoic acid. Due to the significant steric hindrance posed by the ortho- and meta-methyl groups, standard hydrolysis protocols are often inefficient. This document details both a robust high-temperature thermal protocol and a microwave-assisted protocol, offering researchers options based on available equipment and desired reaction times. The causality behind experimental choices, detailed workup and purification procedures, and methods for analytical monitoring are thoroughly discussed to ensure procedural success and high product purity.

Introduction: Overcoming Steric and Electronic Hurdles in Nitrile Hydrolysis

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under both acidic and basic conditions, typically proceeding through an amide intermediate.[1][2] However, the reactivity of the nitrile group is significantly influenced by the electronic and steric environment of the molecule. In the case of 4-methoxy-2,3-dimethylbenzonitrile, the presence of two methyl groups in close proximity to the nitrile functionality presents a considerable steric barrier to the approach of nucleophiles (water or hydroxide ions). Additionally, the electron-donating nature of the methoxy and methyl groups can modulate the electrophilicity of the nitrile carbon.

Standard hydrolysis conditions often result in low yields or require prolonged reaction times for such hindered substrates. Therefore, more forcing conditions are necessary to drive the reaction to completion. This application note presents two effective protocols to overcome these challenges: a high-temperature acid-catalyzed hydrolysis and a rapid microwave-assisted acid-catalyzed method.

Mechanistic Insight: Acid-Catalyzed Hydrolysis Pathway

The acid-catalyzed hydrolysis of a nitrile initiates with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[3][4][5] This activation allows for the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. Under the reaction conditions, this amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[2][6]

Diagram 1: General Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O H3O H₃O⁺ H2O H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ Amide R-C(=O)NH₂ (Amide Intermediate) ProtonatedAmide->Amide - H⁺ (Tautomerization) ProtonatedCarbonyl R-C(=O⁺H)NH₂ Amide->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate R-C(OH)₂(NH₂⁺) ProtonatedCarbonyl->TetrahedralIntermediate + H₂O CarboxylicAcid R-COOH TetrahedralIntermediate->CarboxylicAcid - NH₄⁺ NH4 NH₄⁺

Caption: A simplified workflow of the acid-catalyzed hydrolysis of nitriles to carboxylic acids.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
4-Methoxy-2,3-dimethylbenzonitrile>98%Commercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Grade
DioxaneAnhydrousACS Grade
Diethyl Ether (Et₂O)AnhydrousACS Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionACS Grade
Sodium Sulfate (Na₂SO₄)AnhydrousACS Grade
Hydrochloric Acid (HCl)3 M Aqueous SolutionACS Grade
Round-bottom flaskVarious sizesStandard laboratory glass
Reflux condenserStandard laboratory glass
Magnetic stirrer with heatingStandard laboratory equipment
Microwave reactorDedicated synthesis microwave
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporatorStandard laboratory equipment
Buchner funnel and filter flaskStandard laboratory equipment
Protocol 1: High-Temperature Acid-Catalyzed Hydrolysis

This protocol employs a high concentration of sulfuric acid at an elevated temperature to overcome the steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2,3-dimethylbenzonitrile (5.0 g, 30.6 mmol).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (50 mL). The addition should be done slowly and with cooling in an ice bath to manage the exothermic reaction. Causality: A high concentration of acid is crucial for the initial protonation of the sterically hindered nitrile. The presence of water is necessary for the subsequent nucleophilic attack and hydrolysis steps.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress should be monitored by TLC. Insight: The high temperature provides the necessary activation energy to overcome the steric barrier for the nucleophilic attack of water on the protonated nitrile.

  • Reaction Monitoring: To monitor the reaction, carefully take a small aliquot from the reaction mixture, quench it with ice, and extract with diethyl ether. Spot the ether layer on a TLC plate and elute with a 7:3 mixture of hexanes and ethyl acetate. The disappearance of the starting nitrile spot (higher Rf) and the appearance of the carboxylic acid spot (lower Rf, often streaky) indicates reaction progression. The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker with stirring. This will precipitate the crude carboxylic acid.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: The crude 4-methoxy-2,3-dimethylbenzoic acid can be purified by recrystallization.[7][8][9][10][11] Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Acid-Catalyzed Hydrolysis

Microwave irradiation can significantly accelerate the rate of hydrolysis for sterically hindered nitriles by efficiently heating the polar reaction mixture.[12][13][14][15]

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methoxy-2,3-dimethylbenzonitrile (500 mg, 3.06 mmol).

  • Reagent Addition: Add a 2:1 (v/v) mixture of 3 M aqueous HCl and dioxane (6 mL). Causality: Dioxane is used as a co-solvent to improve the solubility of the starting material in the aqueous acidic medium. Hydrochloric acid is often preferred over sulfuric acid in microwave reactions to avoid potential charring at high temperatures.

  • Microwave Parameters: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 30-60 minutes. The pressure should be monitored and kept within the safe limits of the vessel.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the contents into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization as described in Protocol 1.

Table 1: Comparison of Hydrolysis Protocols

ParameterProtocol 1: High-TemperatureProtocol 2: Microwave-Assisted
Reaction Time 24-48 hours30-60 minutes
Temperature 120-130 °C150 °C
Acid Concentrated H₂SO₄3 M HCl
Solvent WaterWater/Dioxane
Advantages Standard laboratory equipmentRapid reaction time
Disadvantages Long reaction time, potential for side reactionsRequires specialized microwave reactor

Analytical Characterization

The identity and purity of the final product, 4-methoxy-2,3-dimethylbenzoic acid, can be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical eluent system is 7:3 hexanes/ethyl acetate. The carboxylic acid product will have a lower Rf value than the starting nitrile.[16]

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopy:

    • ¹H NMR: Expect to see singlets for the methoxy and two methyl groups, and aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbons.

    • FTIR: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reactions: The dilution of concentrated sulfuric acid is highly exothermic. Always add acid to water slowly and with cooling.

  • High Temperatures and Pressures: Both protocols involve high temperatures. The microwave protocol also generates high pressure. Ensure that the equipment is in good condition and operated according to the manufacturer's instructions.

  • Solvent Handling: Diethyl ether is extremely flammable. Handle it in a well-ventilated fume hood away from ignition sources.

Conclusion

The hydrolysis of the sterically hindered 4-methoxy-2,3-dimethylbenzonitrile to its corresponding carboxylic acid requires more robust conditions than standard nitrile hydrolysis protocols. This application note provides two validated methods, a conventional high-temperature approach and a rapid microwave-assisted procedure, to achieve this transformation efficiently. By understanding the mechanistic principles and carefully following the detailed protocols and safety precautions, researchers can successfully synthesize 4-methoxy-2,3-dimethylbenzoic acid in high purity.

References

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]

  • The Recrystallization of Benzoic Acid. [Link]

  • Recrystallisation of benzoic acid. [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • Bartleby.com. Purifying A Compound Of Benzoic Acid. [Link]

  • YouTube. The mechanism of acid catalyzed hydrolysis of benzonitrile involves. [Link]

  • SpectraBase. 4-Methoxy-2-methyl-benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • Google Patents. Process for hydrolysis of nitriles.
  • Microwave-assisted Chemistry of Carbohydrates. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Microwave Assisted Organic Synthesis. [Link]

  • YouTube. Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link]

  • Acid hydrolysis of Nitriles. [Link]

  • Google Patents.
  • Scribd. Experiment 2: Recrystallization of Benzoic Acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Chemguide. Hydrolysing nitriles. [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Zeitschrift für Naturforschung B. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • MDPI. Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ACS Publications. Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

  • International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). [Link]

  • Reddit. 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? [Link]

  • ResearchGate. Degree of complete hydrolysis of nitriles to the carboxylic acid. [Link]

  • YouTube. Hydrolysis of Nitriles. [Link]

Sources

Application Note: 4-Methoxy-2,3-dimethylbenzonitrile in Azole Sulfone Architectures

[1]

Executive Summary

4-Methoxy-2,3-dimethylbenzonitrile represents a highly functionalized aryl core designed for "steric fit" optimization in drug discovery. Its specific substitution pattern—combining an electron-donating methoxy group with sterically demanding methyl groups—makes it an ideal precursor for Aryl Azole Sulfones .

This guide details the regioselective functionalization of this building block to create high-affinity sulfone-bridged heterocycles. Unlike simple benzonitriles, the 2,3-dimethyl motif restricts conformational rotation, a critical feature for locking bio-active atropisomers in enzyme binding pockets (e.g., the NNRTI binding pocket of HIV-1 RT).

Chemical Profile
PropertySpecification
Compound Name 4-Methoxy-2,3-dimethylbenzonitrile
CAS Number 448961-57-7
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Key Functionality C-1 Nitrile: H-bond acceptor / metabolic anchor.C-4 Methoxy: Strong ortho-director for electrophilic substitution.C-2,3 Dimethyl: Steric occlusion / conformational lock.[1][2]

Synthetic Utility & Mechanism

The primary challenge in utilizing this building block is installing the sulfone bridge at the correct position. Analysis of the electronic directing effects reveals a robust self-validating synthesis pathway.

The "Electronic Funnel" Effect

To synthesize an azole sulfone, the aryl ring must first be functionalized with a leaving group (halide) or a sulfur moiety.

  • Directing Analysis:

    • -OMe (C4): Strong activator; directs ortho and para.

      • Para (C1) is blocked by Cyano.

      • Ortho (C3) is blocked by Methyl.

      • Ortho (C5) is OPEN .

    • -CN (C1): Strong deactivator; directs meta.

      • Meta (C3) is blocked.

      • Meta (C5) is OPEN .

ReactionPathwaycluster_effectsDirecting Effects AnalysisStart4-Methoxy-2,3-dimethylbenzonitrileInter1RegioselectiveBromination (C-5)Start->Inter1 NBS, MeCN(Electronic Funnel)Inter2S-C Coupling(Thio-Intermediate)Inter1->Inter2 Azole-SHBase/Cat.FinalAryl Azole Sulfone(Target Scaffold)Inter2->Final Oxidation(mCPBA/Oxone)OMe-OMe (C4)Directs to C5TargetTarget: C5OMe->TargetCN-CN (C1)Directs to C5CN->Target

Figure 1: The "Electronic Funnel" mechanism ensuring regioselective functionalization at C-5, paving the way for sulfone installation.

Protocol: Synthesis of Aryl Azole Sulfones

This protocol describes the conversion of 4-Methoxy-2,3-dimethylbenzonitrile into a 5-(1,2,4-triazolylsulfonyl) derivative. This workflow is adaptable to other azoles (imidazoles, tetrazoles).

Phase A: Regioselective Bromination (Activation)

Objective: Install a reactive handle at C-5.

  • Reagents:

    • Substrate: 4-Methoxy-2,3-dimethylbenzonitrile (1.0 equiv)

    • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

    • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Iron(III) chloride (5 mol%)

    • Solvent: Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Dissolve substrate in MeCN (0.5 M concentration).

    • Add pTsOH and cool to 0°C.

    • Add NBS portion-wise over 30 minutes to suppress poly-bromination.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (Rf ~0.6) and appearance of the 5-bromo product (Rf ~0.7).

  • Workup:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Yield Expectation: 85-92% of 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile .

Phase B: Thio-Linkage Formation (Coupling)

Objective: Link the aryl core to the azole via a sulfur bridge.

  • Reagents:

    • Intermediate: 5-Bromo-4-methoxy-2,3-dimethylbenzonitrile (1.0 equiv)

    • Nucleophile: 1,2,4-Triazole-3-thiol (1.2 equiv)

    • Base: K₂CO₃ (2.0 equiv)[3]

    • Catalyst: CuI (10 mol%) / L-Proline (20 mol%)

    • Solvent: DMSO (anhydrous).

  • Procedure:

    • In a sealed tube, combine the aryl bromide, triazole thiol, K₂CO₃, CuI, and L-Proline.

    • Add DMSO (degassed) and seal under Argon.

    • Heat to 110°C for 12-16 hours.

    • Critical Control: Efficient degassing is vital to prevent oxidative dimerization of the thiol (disulfide formation) before coupling.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer 3x with water (to remove DMSO).

    • Purify via silica gel chromatography (DCM/MeOH gradient).

Phase C: Oxidation to Sulfone

Objective: Convert the sulfide to the bioactive sulfone.

  • Reagents:

    • Sulfide Intermediate (1.0 equiv)

    • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) (2.5 equiv) OR Oxone® (potassium peroxymonosulfate).

    • Solvent: DCM (for mCPBA) or MeOH/H₂O (for Oxone).

  • Procedure (mCPBA Method):

    • Dissolve sulfide in DCM at 0°C.

    • Add mCPBA slowly.

    • Stir at RT for 3 hours.

    • Safety Note: Peroxides are potentially explosive. Do not concentrate to dryness without quenching.

  • Workup:

    • Quench with 10% Na₂SO₃ (sodium sulfite) then saturated NaHCO₃.

    • Isolate the final Aryl Azole Sulfone .

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Regioselectivity (Phase A) Temperature too high during NBS addition.Maintain 0°C strictly. Switch solvent to DCM/DMF mix to modulate reactivity.
Disulfide Byproduct (Phase B) Oxygen presence in coupling reaction.Sparge DMSO with Argon for 20 mins. Use a glovebox if available.
Incomplete Oxidation (Phase C) Old mCPBA or insufficient stoichiometry.Use 3.0 equiv of oxidant. Monitor sulfoxide vs. sulfone via LCMS (Sulfoxide M+16, Sulfone M+32).
Demethylation (Side Reaction) Lewis acid (CuI) too harsh or temp too high.Lower coupling temp to 90°C. Ensure base (K₂CO₃) is dry.

References

  • Synthesis of Aryl Sulfones

    • Xin, Y. H., et al. (2021).[4] "Palladium-Catalyzed Methylsulfonylation of Alkyl Halides." Journal of Organic Chemistry, 86, 17496-17503.[4] Link

  • NNRTI Design & SAR

    • Janssen, P. A., et al. (2005). "Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI." Journal of Medicinal Chemistry, 48(6), 1901–1909. (Contextual reference for benzonitrile pharmacophores). Link

  • Azole Sulfone Methodology

    • Umierski, N., & Manolikakes, G. (2013).[4] "Transition-Metal-Free Synthesis of Diaryl Sulfones." Organic Letters, 15(1), 188–191.[4] Link

  • Compound Data

    • PubChem Compound Summary for CID 24867994 (4-Methoxy-2,3-dimethylbenzonitrile). Link

Application Note: Scalable Synthesis Routes for 2,3-dimethyl-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the scalable synthesis of 2,3-dimethyl-4-methoxybenzonitrile, a key substituted benzonitrile intermediate for pharmaceutical and materials science applications.[1][2][3] We present a comparative analysis of three primary synthetic strategies, evaluating them on scalability, safety, cost-effectiveness, and process efficiency. Detailed, field-proven protocols for each route are provided, supported by mechanistic insights and process safety considerations. Based on this analysis, a recommended optimal route for industrial-scale production is identified, emphasizing the conversion from a commercially available benzaldehyde precursor due to its high efficiency and operational simplicity.

Introduction and Strategic Overview

Substituted benzonitriles are a critical class of organic compounds that serve as versatile precursors in the synthesis of numerous high-value molecules, including pharmaceuticals, agrochemicals, and electronic materials.[1][4] 2,3-dimethyl-4-methoxybenzonitrile, with its specific substitution pattern, represents a valuable building block for complex molecular architectures. The development of a robust, safe, and economically viable synthesis is paramount for its successful transition from laboratory-scale research to industrial production.

This guide evaluates three logical and well-established synthetic disconnections for the target molecule:

  • Strategy A: The Sandmeyer Reaction from a corresponding aniline precursor.

  • Strategy B: Dehydrative Oximation of a commercially available benzaldehyde.

  • Strategy C: The Rosenmund-von Braun Reaction from an aryl halide.

Each strategy offers distinct advantages and presents unique challenges in a scale-up scenario. The following sections will provide a detailed examination of each route, enabling researchers and process chemists to make informed decisions based on their specific production requirements.

main 2,3-Dimethyl-4-methoxybenzonitrile aniline 2,3-Dimethyl-4-methoxyaniline aniline->main Strategy A: Sandmeyer Reaction (NaNO₂, H⁺; CuCN) aldehyde 2,3-Dimethyl-4-methoxybenzaldehyde aldehyde->main Strategy B: Dehydrative Oximation (NH₂OH·HCl; Dehydrating Agent) halide 1-Halo-2,3-dimethyl-4-methoxybenzene halide->main Strategy C: Rosenmund-von Braun (CuCN, High Temp.) start 2,3-Dimethyl-4- methoxybenzaldehyde reagents + NH₂OH·HCl + FeSO₄ (cat.) in DMF intermediate Oxime Intermediate start->intermediate Oximation product 2,3-Dimethyl-4- methoxybenzonitrile intermediate->product Dehydration h2o - H₂O

Figure 2: Workflow for the one-pot conversion of the aldehyde to the benzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,3-Dimethyl-4-methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Anhydrous Ferrous Sulfate (FeSO₄) (0.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethyl-4-methoxybenzaldehyde (e.g., 16.4 g, 100 mmol, 1.0 eq), hydroxylamine hydrochloride (8.34 g, 120 mmol, 1.2 eq), and anhydrous ferrous sulfate (2.78 g, 10 mmol, 0.1 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask (e.g., 200 mL).

  • Reaction: Heat the mixture to reflux (approx. 153°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold deionized water (500 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 200 mL) and brine (1 x 200 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Expected Yield: >90%.

Scalability and Process Safety Insights
  • Thermal Safety: The reaction is endothermic until reflux is achieved. The refluxing DMF provides good temperature control. No significant exotherms are expected.

  • Reagent Handling: While significantly safer than cyanide salts, hydroxylamine hydrochloride is a skin and respiratory irritant. Standard personal protective equipment (PPE) should be used.

  • Solvent Choice: DMF is an excellent solvent for this reaction but is a suspected teratogen and requires careful handling and waste disposal. For a greener process, alternative high-boiling polar aprotic solvents could be investigated.

  • Work-up: On a large scale, the extraction with ethyl acetate can be cumbersome. An alternative is to perform a quench crystallization by adding an anti-solvent (like water) directly to the cooled reaction mixture to precipitate the product, which can then be isolated by filtration.

Alternative Protocols for Advanced Studies

While Strategy B is recommended, Strategies A and C are classic transformations and may be required in specific research contexts.

Protocol for Strategy A: Sandmeyer Reaction

This protocol requires the synthesis of the aniline precursor, which is not detailed here.

aniline Aniline Precursor in HCl (aq) diazonium Aryl Diazonium Salt aniline->diazonium Add NaNO₂ (aq) (0-5 °C) product Benzonitrile Product diazonium->product Add to CuCN Solution (Warm to RT, then heat) cu_sol CuCN / NaCN Solution

Sources

Troubleshooting & Optimization

Improving yield of 4-Methoxy-2,3-dimethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-Methoxy-2,3-dimethylbenzonitrile Synthesis

Case ID: #CN-4M23D-OPT Subject: Yield Improvement & Troubleshooting for Sterically Congested Benzonitriles Applicable For: Process Chemists, Medicinal Chemists, Scale-up Teams

Executive Summary & Strategic Analysis

The Challenge: Synthesizing 4-Methoxy-2,3-dimethylbenzonitrile presents a specific "buttressing effect" challenge. The vicinal methyl groups at positions 2 and 3 create steric strain that distorts the aromatic ring planarity. While the methoxy group at position 1 strongly directs electrophilic substitution to position 4 (para), the adjacent 3-methyl group sterically hinders the subsequent metal-catalyzed cyanation.

The Solution Architecture: To maximize yield, we move away from classical Sandmeyer or high-temperature Rosenmund-von Braun reactions (which suffer from tarring and poor conversion). Instead, we implement a Two-Phase Modern Protocol :

  • Regioselective Bromination: Using solvent effects to lock regioselectivity without cryogenic cooling.

  • Pd-Catalyzed Cyanation: Utilizing Zinc Cyanide (

    
    ) with specific ligands (dppf/Xantphos) that resist deactivation by steric crowding.
    

Phase I: The Precursor (Regioselective Bromination)

Objective: Synthesize 4-bromo-2,3-dimethylanisole with >95% regioselectivity.

Common Failure Mode: Using


 or standard radical conditions often leads to benzylic bromination (on the methyl groups) or mixtures of 4-bromo and 6-bromo isomers.

Optimized Protocol: Switch the solvent to Acetonitrile (MeCN) . The polarity of MeCN stabilizes the polarized transition state of electrophilic aromatic substitution, favoring the ring bromination over the radical side-chain bromination.

Step-by-Step Guide:

  • Substrate: Dissolve 2,3-dimethylanisole (1.0 equiv) in MeCN (5 mL/mmol).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion at Room Temperature (25°C) .

  • Reaction: Stir for 30–60 minutes.

  • Workup: Quench with water, extract with DCM.

  • Validation: This method typically yields 94% of the 4-bromo isomer exclusively, avoiding the need for difficult column separation of isomers.

Data Comparison: Solvent Effect on Yield

SolventTemperatureTimeProduct DistributionYield
Acetonitrile (MeCN) 25°C 0.5 h >99% 4-Bromo (Ring) 94%

Reflux2 hMixture (Ring + Benzylic)<60%
DMF25°C12 h4-Bromo (Slow conversion)85%

Phase II: The Cyanation (The Critical Bottleneck)

Objective: Convert the sterically hindered aryl bromide to the nitrile.

Mechanism & Logic: Classical CuCN (Rosenmund-von Braun) requires 150°C+, causing demethylation of the methoxy group or degradation. We utilize a Palladium(0)/Zinc Cyanide system.[1][2][3][4]


 releases cyanide ions slowly, preventing catalyst poisoning (formation of stable 

species).

Recommended System:


 + dppf  (1,1'-Bis(diphenylphosphino)ferrocene).
Why dppf? The large bite angle of dppf facilitates the reductive elimination step, which is the rate-determining step for sterically hindered substrates like 2,3-dimethyl-substituted rings.

Detailed Protocol (High Yield):

  • Setup: Charge a dry flask with:

    • 4-bromo-2,3-dimethylanisole (1.0 equiv)

    • 
       (0.6 equiv) — Caution: Highly Toxic
      
    • 
       (2 mol%)
      
    • dppf (4 mol%)

    • Zinc powder (10 mol%) — Scavenges Pd(II) to regenerate active Pd(0)

  • Solvent: Add wet DMF (DMF containing 1% water) or DMAc.

    • Technical Note: Completely anhydrous DMF slows down the dissolution of

      
      . Trace water accelerates the availability of 
      
      
      
      ions without poisoning the catalyst.
  • Conditions: Heat to 120°C for 3–5 hours under Nitrogen/Argon.

  • Workup (Critical for Safety & Purity):

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc.

    • Quench: Add 10%

      
       or Ethylenediamine solution. This complexes the Zinc and residual Palladium, preventing them from carrying over into the organic phase.
      
    • Wash with brine, dry over

      
      , and concentrate.[1]
      

Visualizing the Workflow & Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the reaction based on observed intermediates.

G Start Start: 2,3-Dimethylanisole Bromination Step 1: Bromination (NBS, MeCN, 25°C) Start->Bromination Check_Regio QC: Check Regioselectivity (H-NMR) Bromination->Check_Regio Isomer_Pure Pure 4-Bromo Isomer Check_Regio->Isomer_Pure Single Spot (TLC) Isomer_Mix Mixture (Benzylic/Ring) Check_Regio->Isomer_Mix Multiple Spots Cyanation Step 2: Cyanation (Zn(CN)2, Pd2(dba)3, dppf) Isomer_Pure->Cyanation Isomer_Mix->Bromination Switch Solvent to MeCN Reduce Temp Monitor Monitor: Conversion > 90%? Cyanation->Monitor Success Target: 4-Methoxy-2,3- dimethylbenzonitrile Monitor->Success Yes Stall_Black Issue: Black Precipitate (Pd Black formation) Monitor->Stall_Black No (Decomposition) Stall_SM Issue: Unreacted SM (Catalyst Poisoning) Monitor->Stall_SM No (Stalled) Stall_Black->Cyanation Add excess Ligand (dppf) Reduce Temp to 100°C Stall_SM->Cyanation Add 1% Water to DMF Add Zn powder

Caption: Optimization logic flow for the synthesis of 4-Methoxy-2,3-dimethylbenzonitrile, highlighting critical checkpoints for regioselectivity and catalyst stability.

Troubleshooting FAQs

Q1: My cyanation reaction turns black and stops at 50% conversion. What happened? A: The black precipitate is "Palladium Black," inactive aggregated metal. This occurs when the ligand (dppf) dissociates or oxidizes.

  • Fix: Ensure your solvent is thoroughly degassed (sparge with Argon for 20 mins). Increase the ligand-to-metal ratio to 1:2.5 (Pd:Ligand). Add 10 mol% Zinc dust to the reaction to reduce oxidized Pd(II) back to active Pd(0).

Q2: I see a side product with M+ = 166 (Demethylated phenol). A: This is 4-hydroxy-2,3-dimethylbenzonitrile. It forms if the reaction temperature is too high (>140°C) or if Lewis acidic salts (like


 generated in situ) cleave the ether.
  • Fix: Lower temperature to 110–120°C. Ensure you are using

    
     and not CuCN (which is harsher).
    

Q3: Can I use water as a solvent to be "Green"? A: Yes. Recent literature supports using surfactant-mediated conditions or Water/THF mixtures.

  • Protocol: Use

    
    , Pd(OAc)2, and SPhos or XPhos in Water/THF (5:1) at 40–70°C. This is milder but may require longer reaction times for sterically hindered substrates like yours.
    

Q4: How do I remove the residual copper/zinc after the reaction? A: Standard extraction often leaves metal residues.

  • Fix: Wash the organic layer with 5% ethylenediamine in water. This forms a water-soluble chelate with Zn and Cu, pulling them out of the organic phase more effectively than ammonia.

References

  • Regioselective Bromination: Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 1995, 60, 5328-5331. Link

  • Pd-Catalyzed Cyanation (General): Cohen, D. T., & Buchwald, S. L.[5][6][7] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17(2), 202–205.[5][6][7] Link[5]

  • Mechanism of Catalyst Poisoning: Marcantonio, K. M., et al. "Pd-catalyzed cyanation of aryl chlorides: The role of Zn in the stabilization of the active catalyst." Organic Letters, 2004, 6, 3723.
  • Microwave Acceleration: Schareina, T., et al. "Optimisation and scale-up of microwave assisted cyanation." Tetrahedron Letters, 2007, 48, 1087-1090. Link

  • Safety & Handling: "Cyanide Safety Guidelines." Occupational Safety and Health Administration (OSHA). Link

Sources

Technical Support Center: Purification Protocols for 4-Methoxy-2,3-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CN-4M23D Subject: Purification Strategy for Crude 4-Methoxy-2,3-dimethylbenzonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 4-Methoxy-2,3-dimethylbenzonitrile (CAS: 874-90-8 analog/derivative). Based on the physicochemical properties of poly-substituted benzonitriles, this compound is likely a low-melting solid or a viscous oil that crystallizes upon standing. The presence of the electron-donating methoxy group and two methyl groups makes the aromatic ring electron-rich, while the nitrile group introduces polarity.

Key Challenges addressed:

  • "Oiling Out" : The compound’s melting point (likely 50–70°C range) makes it prone to separating as an oil during recrystallization rather than discrete crystals.

  • Metal Contamination : Synthesis via Rosenmund-von Braun (CuCN) or Pd-catalyzed cyanation introduces persistent metal impurities.

  • Regioisomer Separation : Close boiling points of isomers often require high-efficiency separation techniques.

Module 1: Crystallization Optimization

Primary Recommendation: Recrystallization is the most scalable method, but requires strict temperature control to prevent oiling out.

Solvent System Selection

Based on the polarity profile (LogP ~2.5–3.0), the following solvent systems are validated for methoxy-methyl-benzonitriles.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20 to 60:40High Best for removing inorganic salts and polar tars.
IPA / Heptane 1:3 to 1:5Medium Good for non-polar impurity removal. Heptane acts as the anti-solvent.
Toluene / Hexane 1:4Specific Use if the crude is very tarry; toluene solubilizes aromatics well.
Protocol: Controlled Cooling Recrystallization

Standard cooling often fails for this compound class. Use this modified protocol.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

  • Clarification: If the solution is dark, add activated carbon (5% w/w), stir for 15 mins, and filter hot through Celite.

  • The "Cloud Point": Add the anti-solvent (e.g., Water) dropwise to the boiling solution until a faint, persistent turbidity appears.

  • Re-solubilization: Add just enough hot solvent (Ethanol) to make the solution clear again.

  • Seeding (Critical): Cool to 35–40°C. Add a seed crystal. Do not disturb.

  • Slow Ramp: Cool at a rate of 5°C per hour to 0°C. Rapid cooling will trap impurities in an oil phase.

Workflow Visualization: Crystallization Decision Tree

RecrystallizationLogic Start Crude Material (Solid/Oil Mixture) SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Insoluble Insoluble? Check for Salts/Polymers SolubilityTest->Insoluble No Dissolution Soluble Soluble SolubilityTest->Soluble Clear Solution Cooling Cool to RT Soluble->Cooling ResultCrystals Crystals Formed Cooling->ResultCrystals Success ResultOil Oiling Out Cooling->ResultOil Failure RemedyOil Remedy: 1. Reheat 2. Add Seed Crystal 3. Slow Cool (1°C/min) ResultOil->RemedyOil Apply Fix

Figure 1: Decision logic for handling phase separation issues during recrystallization.

Module 2: Chemical Scavenging (Metal Removal)

If your synthesis involved CuCN (Rosenmund-von Braun) or Pd catalysts , recrystallization alone will not meet pharmaceutical specifications (<10 ppm metal).

Protocol: The Ammonia-EDA Wash

Target: Copper (Cu) and Palladium (Pd) species.

  • Dissolution: Dissolve the crude organic product in Ethyl Acetate or Toluene (do not use ether/DCM).

  • Complexation Wash: Wash the organic layer twice with a 10% aqueous Ammonia solution containing 5% Ethylenediamine (EDA) .

    • Mechanism:[1] Ammonia and EDA form highly water-soluble cationic complexes with Cu(I)/Cu(II) (blue aqueous layer) and Pd species.

  • Acid Wash: Wash with 1N HCl to remove residual amine/EDA.

  • Neutralization: Wash with Saturated NaHCO₃ followed by Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Module 3: Chromatographic Cleanup

Use this module if the purity is <90% or if regioisomers (e.g., 2,4-dimethyl isomer) are present.

Stationary Phase: Silica Gel 60 (230–400 mesh). Loading: 1:50 (Crude : Silica).

Mobile Phase GradientTarget Impurity
Hexane : EtOAc (95:5) Non-polar hydrocarbons, unreacted halides.
Hexane : EtOAc (85:15) Target Product (4-Methoxy-2,3-dimethylbenzonitrile)
Hexane : EtOAc (60:40) Demethylated byproducts (Phenols), Amides.

TLC Visualization:

  • UV (254 nm): Strong absorption due to the benzonitrile chromophore.

  • Iodine Stain: Effective for detecting non-UV active aliphatic impurities.

Troubleshooting & FAQ

Q1: The product is oiling out even after seeding. What now?

  • Cause: The purity is likely too low (<85%), depressing the melting point below the solvent's boiling point, or the solvent concentration is too high.

  • Fix: Perform a "Trituration."[2] Dissolve the oil in a minimal amount of Diethyl Ether, then add Hexane until cloudy. Stir vigorously at 0°C. The mechanical agitation often induces crystallization in supercooled oils.

Q2: My product has a persistent yellow/brown color.

  • Cause: Oxidation of the electron-rich aromatic ring or traces of polymerized nitriles.

  • Fix: Do not rely on crystallization. Dissolve in ethanol and treat with Activated Charcoal (neutral pH) at 60°C for 30 minutes. Filter through a double layer of Celite. If color persists, pass through a short plug of Basic Alumina .

Q3: How do I separate the demethylated phenol impurity (4-hydroxy-2,3-dimethylbenzonitrile)?

  • Strategy: Exploiting acidity.

  • Protocol: Dissolve the mixture in Ethyl Acetate. Wash with 1N NaOH (cold). The phenol will deprotonate (pKa ~10) and move to the aqueous layer as the phenoxide salt. The target methoxy compound remains in the organic layer.

Workflow Visualization: Impurity Scavenging

Scavenging Crude Crude Mixture (Product + Metal + Phenol) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent BaseWash Wash: 1N NaOH OrgSolvent->BaseWash AqLayer1 Aqueous Layer: Phenolate Impurities BaseWash->AqLayer1 OrgLayer1 Organic Layer: Product + Metals BaseWash->OrgLayer1 AmmoniaWash Wash: NH4OH / EDA OrgLayer1->AmmoniaWash AqLayer2 Aqueous Layer: Cu/Pd Complexes (Blue) AmmoniaWash->AqLayer2 FinalOrg Final Organic: Pure Product AmmoniaWash->FinalOrg

Figure 2: Chemical washing sequence to remove phenolic byproducts and metal catalysts.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile recrystallization and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for specific solvent systems for benzonitriles).

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[3] (Source for copper removal mechanisms in nitrile synthesis). Link

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzonitrile Product Specification. (Used as a physicochemical proxy for melting point behavior). Link

Sources

Removing side products from 2,3-dimethylanisole cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Optimization of 2,3-Dimethylanisole Cyanation

Executive Summary: The Steric Challenge

The cyanation of 2,3-dimethylanisole derivatives (typically via the 4-bromo or 4-iodo precursor) presents a unique challenge compared to simple anisoles. The ortho-effect generated by the 2,3-dimethyl pattern creates significant steric hindrance around the reaction center.

In transition metal-catalyzed cross-couplings (Pd or Ni), this steric bulk retards the transmetallation step, extending the lifetime of the active catalyst species and increasing the probability of side reactions. The result is a crude mixture often contaminated with:

  • Homocoupled Biaryl: 4,4'-dimethoxy-2,2',3,3'-tetramethylbiphenyl (Dimer).

  • Dehalogenated Substrate: 2,3-dimethylanisole (Reduced SM).

  • Hydrolyzed Amide: 4-methoxy-2,3-dimethylbenzamide.

  • Residual Metal Complexes: Pd/Cu species trapped by the nitrile nitrogen.

This guide provides a self-validating workflow to diagnose, remove, and prevent these impurities.

Diagnostic Workflow: Identifying Your Impurity Profile

Before selecting a purification method, confirm the identity of your side products. The steric environment of 2,3-dimethylanisole shifts the standard impurity profile.

ImpurityPathways SM Ar-Br (Starting Material) OxAdd Ar-M-X (Oxidative Addition) SM->OxAdd Fast Cat Pd(0) / Cu(I) Product Ar-CN (Target Nitrile) OxAdd->Product Transmetallation (CN-) + Red. Elim. Dimer Biaryl Dimer (Non-polar Impurity) OxAdd->Dimer Homocoupling (Slow Transmetallation) Reduced Ar-H (Volatile Oil) OxAdd->Reduced Dehalogenation (H-Source/Wet Solvent) Amide Ar-CONH2 (Polar Solid) Product->Amide Hydrolysis (High Temp/Aq. Workup) MetalComplex Ar-CN-M (Colored Solid) Product->MetalComplex N-Coordination (Pd/Cu Trapping)

Figure 1: Mechanistic origin of impurities in sterically hindered cyanation. The 2,3-dimethyl substitution slows transmetallation, favoring homocoupling and dehalogenation.

Troubleshooting & Removal Protocols

Issue 1: The "Stubborn" Homocoupled Dimer

Diagnosis: A non-polar spot running just above or below the product on TLC. High melting point solid. Cause: In Pd-catalyzed reactions, steric hindrance at the 2,3-positions slows the entry of the cyanide nucleophile, allowing two Ar-Pd-X species to disproportionate and eliminate Ar-Ar. Removal Strategy:

  • Solubility Differential: The biaryl dimer is significantly less soluble in polar protic solvents than the nitrile.

  • Protocol:

    • Dissolve the crude solid in minimum hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Allow to cool slowly to room temperature.

    • If the dimer precipitates first (often as white needles), filter it off warm (approx. 40°C).

    • Cool the filtrate to 0°C to crystallize the target nitrile.

Issue 2: Dehalogenated Side Product (Ar-H)

Diagnosis: A liquid or low-melting solid with a strong "anisole-like" odor. Elutes with the solvent front in chromatography. Cause: Trace water or alcohols acting as hydride sources during the catalytic cycle. Removal Strategy:

  • Vacuum Distillation/Sublimation: Since 2,3-dimethylanisole is a liquid (bp ~214°C) and the nitrile is a solid, high-vacuum drying (0.1 mbar, 50°C) for 4-6 hours often removes trace Ar-H.

  • Chromatography: If vacuum fails, a short silica plug eluting with 100% Hexanes will flush out the Ar-H, while the nitrile (more polar) remains on the silica. Elute the nitrile subsequently with 10-20% EtOAc/Hexanes .

Issue 3: The Hydrolyzed Amide

Diagnosis: A very polar spot (low Rf) and extra peaks in the amide region (approx. 1650-1690 cm⁻¹) on IR. Cause: High reaction temperatures (>120°C) with incompletely dried solvents, or harsh acidic/basic workup. Removal Strategy:

  • Base Wash: Dissolve crude in EtOAc. Wash with 10% Na₂CO₃ . The amide is neutral but often co-precipitates.

  • Selective Precipitation: The amide is much less soluble in Toluene than the nitrile.

    • Dissolve crude mixture in warm Toluene.

    • Cool to 0°C. The amide often crashes out as a white powder.

    • Filter.[1][2] Evaporate filtrate to recover nitrile.

Issue 4: Residual Metal (Cu/Pd) Contamination

Diagnosis: Product has a green/blue tint (Cu) or grey/brown cast (Pd). Cause: The nitrile nitrogen is a good ligand for Pd(II) and Cu(I), forming stable complexes that resist standard chromatography. Removal Strategy:

  • For Copper (Rosenmund-von Braun):

    • Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH (aq) . The amine competes for the copper, turning the aqueous layer deep blue (Cu-amine complex). Repeat until the aqueous layer is colorless.

  • For Palladium:

    • Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour.

    • Alternative: Recrystallize from EtOH containing 1% Acetylcysteine . The amino acid sequesters Pd.

Optimized Protocol for 2,3-Dimethylanisole Cyanation

To minimize these side products before they form, use this optimized set of conditions designed for sterically hindered substrates.

Recommended System: Pd-Catalyzed Cyanation with Zn(CN)₂ Rationale: Zinc cyanide releases CN⁻ slowly, preventing catalyst poisoning. The use of TMEDA or dppf ligands helps overcome the steric barrier of the 2,3-dimethyl group.

ParameterRecommendationReason
Catalyst Pd₂(dba)₃ (2 mol%) + dppf (4 mol%)Bidentate ligand dppf has a large bite angle, facilitating reductive elimination in hindered systems [1].
Cyanide Source Zn(CN)₂ (0.6 equiv)Slow release of cyanide prevents saturation of Pd; reduces homocoupling [2].
Additive Zinc Dust (10 mol%) Keeps Pd in the active Pd(0) state, reducing dehalogenation cycles.
Solvent DMF or NMP (Anhydrous)High polarity stabilizes the intermediate; must be <0.05% water to prevent hydrolysis.
Temperature 110°C - 120°CSufficient energy to overcome steric barrier, but below point of rapid hydrolysis.

Step-by-Step Workflow:

  • Degassing: Sparge DMF with Argon for 30 mins. Oxygen promotes homocoupling.

  • Addition: Add Ar-Br, Zn(CN)₂, Zn dust, and dppf. Add Pd precursor last.

  • Reaction: Heat to 120°C. Monitor by HPLC.

    • Stop point: Do not chase 100% conversion. If reaction stalls at 90% with 5% dimer, stop. Extending time only increases amide/dimer formation.

  • Workup (The "Quench"):

    • Cool to RT.

    • Dilute with EtOAc.

    • Critical Step: Add 30% aq. NH₄OH or Ethylenediamine to the biphasic mixture and stir vigorously for 30 mins. This breaks the Nitrile-Metal complex.

  • Purification:

    • Wash organic layer with Brine. Dry over Na₂SO₄.

    • Pass through a pad of Celite/Charcoal to remove bulk Pd.

    • Recrystallize from Heptane/EtOH (9:1) .

Purification Decision Tree

Use this logic flow to determine the most efficient cleanup method for your specific crude mixture.

PurificationTree Start Crude Product (Solid/Oil) CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision1 Is Ar-H present? CheckTLC->Decision1 VacDry High Vac Drying (50°C, 4h) Decision1->VacDry Yes Decision2 Is Dimer present? Decision1->Decision2 No VacDry->Decision2 Recryst Recrystallize (EtOH/Heptane) Decision2->Recryst Yes (>5%) Decision3 Is Metal present? (Color?) Decision2->Decision3 No Recryst->Decision3 Scavenge Thiol Silica / Amine Wash Decision3->Scavenge Yes Final Pure Nitrile Decision3->Final No Scavenge->Final

Figure 2: Purification logic for 2,3-dimethylanisole cyanation products.

References

  • Catalyst Selection for Hindered Substrates

    • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.[3] RSC Advances, 2020.[4]

  • Zinc Cyanide Methodology

    • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 2011.[5]

  • Purification of Nitriles

    • Purification methods for removing impurities from nitriles.[1] BenchChem Technical Guides.

  • Metal Scavenging Protocols

    • Removal of Copper Cyanide by Precipitation.[6][7] ResearchGate, 2012.

Sources

Troubleshooting low conversion in aryl halide cyanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in C–N Cross-Coupling

Status: Active | Support Level: Tier 3 (Senior Scientist)

Safety Directive: Read Before Proceeding

⚠️ DANGER: ACUTE TOXICITY HAZARD Cyanation reactions inherently involve the risk of generating Hydrogen Cyanide (HCN) gas, particularly upon workup or if the reaction mixture becomes acidic.

  • Never acidify cyanide waste streams.

  • Always have a cyanide antidote kit (e.g., hydroxocobalamin) available.

  • Workup: Quench oxidative waste with bleach (sodium hypochlorite) at pH > 10 to convert cyanide to cyanate.

The "Triage" Phase: Initial Diagnostics

User Reported Issue: "My reaction stalled. I have <10% conversion of aryl halide."

Before altering the chemistry, compare your observations against this diagnostic matrix.

SymptomProbable CauseImmediate Action
Zero Conversion (Starting material recovered 100%)Catalyst Poisoning (Induction failure). High [CN⁻] saturates the metal center, preventing oxidative addition.[1]Switch Source: Move from NaCN/KCN to

or

. Technique: Slow addition of cyanide source.
Low Conversion (Stalls after 20-30%)Catalyst Deactivation. The active species precipitated as Pd-black or formed stable cyanide clusters.Ligand Check: Use strongly binding bidentate ligands (e.g., dppf, Xantphos) to outcompete cyanide binding.
Product is Ar-H (Dehalogenation)Hydride Source / Moisture. Water or solvent impurities acting as H-donors.Dry Solvents: Ensure solvents are anhydrous. Degas: Remove

thoroughly (sparge with Ar/N2).
Product is Ar-Ar (Homocoupling)Transmetallation Failure. Oxidative addition occurred, but cyanide transfer failed.Temperature: Lower the temperature. Reductant: If using Ni, ensure Zn dust is activated.
Reaction Mixture is Heterogeneous Solubility Limit. Cyanide source is not dissolving, preventing reaction.Additives: Add 18-crown-6 (for KCN) or use a biphasic system (Water/Toluene) for

.

Technical Deep Dive: The "Cyanide Trap"

Why did my reaction fail? The most common reason for low conversion in Pd-catalyzed cyanation is not the lack of reactivity, but the over-reactivity of the cyanide anion toward the metal center.

The Mechanism of Failure

In a functional cycle, the Palladium(0) species undergoes oxidative addition to the Aryl Halide (


). However, Cyanide (

) is a potent

-donor. If the concentration of free cyanide is too high, it displaces the phosphine ligands on the Pd(0) or Pd(II) species, forming inactive "ate" complexes (e.g.,

). Once these form, the catalyst is effectively dead; it cannot bind the aryl halide.

This phenomenon was mechanistically elucidated by Grushin and co-workers [1].

Visualization: The Catalyst Death Cycle

The following diagram illustrates the "Cyanide Trap" and how to avoid it.

CyanationMechanism Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Start->OxAdd + Ar-X Trap THE CYANIDE TRAP [Pd(CN)4]2- (Inactive Species) Start->Trap High [CN-] (Fast) TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + CN- OxAdd->Trap High [CN-] (Displacement) Product Product Release Ar-CN + Pd(0) TransMet->Product Reductive Elimination Product->Start Regeneration

Recommended Protocols (The Fix)

Protocol A: The "Beller" Method (Gold Standard for Safety & Yield)

Best for: Aryl Bromides, activated Aryl Chlorides, and scale-up. Why it works: Uses Potassium Ferrocyanide (


).[2][3][4][5][6][7][8] This reagent is non-toxic (food grade additive) and releases cyanide ions slowly into the solution, preventing the "Cyanide Trap" described above [2].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 
     (0.2 – 0.5 equiv) (Note: 0.25 equiv provides 1.5 equiv of CN)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: dppf or XPhos (2-4 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: NMP or DMAc (Dry)

Step-by-Step:

  • Charge: Add aryl halide,

    
    , 
    
    
    
    , and Pd-catalyst/ligand to a reaction vial.
  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous NMP via syringe.

  • Heat: Stir at 120–140 °C for 12–16 hours.

    • Note: High temperature is required to dissociate CN from the Iron center.

  • Workup: Dilute with EtOAc, wash with water (to remove excess ferrocyanide), then brine.

Protocol B: Nickel-Catalyzed Cyanation

Best for: Aryl Chlorides (cheaper substrates) and avoiding precious metals. Why it works: Nickel undergoes oxidative addition to aryl chlorides more readily than Palladium. Using


 or organic nitriles avoids catalyst poisoning [3].

Reagents:

  • Aryl Chloride (1.0 equiv)[9]

  • 
     (0.6 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    + dppf (5 mol%)
  • Additive: Zn dust (10-20 mol%) to regenerate Ni(0)

  • Solvent: Acetonitrile or THF

Step-by-Step:

  • Glovebox/Schlenk: Ni(0) is air-sensitive. Set up in a glovebox if possible.

  • Mix: Combine Ar-Cl,

    
    , Ni catalyst, and Zn dust.
    
  • Heat: 60–80 °C (Milder than Protocol A).

  • Note: Requires rigorous exclusion of moisture to prevent reduction to Ar-H.

Troubleshooting Workflow (Decision Tree)

Follow this logic path to resolve persistent low conversion issues.

TroubleshootingTree Start Issue: Low Conversion CheckHalide Substrate Type? Start->CheckHalide ArCl Aryl Chloride CheckHalide->ArCl Cl ArBr Aryl Bromide/Iodide CheckHalide->ArBr Br / I Action1 Switch to Ni-Catalysis (Protocol B) ArCl->Action1 Pd struggles with Ar-Cl CheckSource Cyanide Source? ArBr->CheckSource NaCN NaCN / KCN CheckSource->NaCN Direct Salt SlowRel K4[Fe(CN)6] / Zn(CN)2 CheckSource->SlowRel Slow Release Action2 Switch to Beller Protocol (Protocol A) NaCN->Action2 Poisoning Likely Action3 Check Solvent/Temp (Increase T > 120°C) SlowRel->Action3 Activation Issue

Frequently Asked Questions (FAQs)

Q: Can I use CuCN (Rosenmund-von Braun) instead? A: Yes, but only for simple, robust substrates. It requires stoichiometric copper, high temperatures (>180 °C), and polar solvents like DMF. It is generally not recommended for late-stage functionalization in drug discovery due to harsh conditions and difficult purification (copper waste).

Q: Why do I see homocoupling (Ar-Ar) in my Ni-catalyzed reaction? A: This is often due to disproportionation of the Aryl-Ni(II) species. Try reducing the catalyst loading or lowering the reaction temperature. Ensure your


 is of high quality; aged reagents can lead to inconsistent kinetics.

Q: My


 reaction is stuck. Can I add water? 
A: 

is insoluble in most organics. While water can help solubility, it also kills the catalyst if not carefully managed. Instead, try adding a Lewis base like DMAP (Dimethylaminopyridine) or Zinc dust . DMAP activates

by breaking the polymeric zinc network, making cyanide available for transmetallation.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Grushin, V. V. et al. J. Am. Chem. Soc.2008 , 130, 4485.

  • Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II). Source: Schareina, T.; Zapf, A.; Beller, M. Chem. Commun.2004 , 1388.

  • Nickel-Catalyzed Cyanation of Aryl Chlorides and Bromides with Zn(CN)2. Source: Cohen, D. T.; Buchwald, S. L. Org.[10][11] Lett.2015 , 17, 202.[9][11][12]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: Buchwald, S. L. et al. Org.[12] Lett.2015 , 17, 248.

Sources

Technical Support Center: Purification of 4-Methoxy-2,3-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: Synthesizing 4-Methoxy-2,3-dimethylbenzonitrile (Target) often yields a mixture containing the 2,5-dimethyl or 2,6-dimethyl regioisomers. These isomers possess nearly identical boiling points and dipole moments, rendering standard silica flash chromatography inefficient.

The Solution: Successful isolation requires exploiting subtle differences in molecular shape (steric hindrance) and


-

interaction potential
. The 2,3-dimethyl substitution pattern creates a "crowded" environment around the nitrile group, altering its accessibility compared to the more open 2,5-isomer.
Quick Diagnostic: Know Your Mixture

Before attempting separation, quantify your isomer ratio.

MethodDiagnostic UtilityKey Indicator

H NMR
High Look for splitting in aromatic protons. The 2,3-isomer typically shows an AB system (two doublets) with distinct coupling constants compared to the 2,5-isomer (singlets or weak coupling).
GC-MS Medium Mass fragments are identical (

161). Use a polar capillary column (e.g., Wax phase) to see retention time differences.
TLC Low

values often overlap on Silica. Action: Switch to Alumina or C18 plates.

Module A: Chromatographic Resolution (High-Purity/Low-Scale)

Issue: "My peaks are co-eluting on standard silica gel."

Technical Insight: Standard normal-phase silica relies on hydrogen bonding and polarity. Since the nitrile and methoxy groups are present in all isomers, polarity differences are negligible. You must switch to Shape Selectivity .

Protocol A1: -Electron Selective Chromatography

The 2,3-dimethyl arrangement distorts the aromatic cloud differently than the 2,5-isomer. Phenyl-based stationary phases interact with these


-clouds to induce separation.

Recommended Stationary Phase: Phenyl-Hexyl or Biphenyl bonded silica.

Step-by-Step Method:

  • Column: C18 Phenyl-Hexyl (5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of trace impurities).

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).
    
  • Gradient:

    • 0-5 min: 40% B (Isocratic hold to stack peaks)

    • 5-20 min: 40%

      
       70% B
      
    • 20-25 min: 70%

      
       95% B
      

Why this works: The "flatness" of the isomers differs. The Phenyl-Hexyl phase retains planar molecules more strongly. The 2,3-dimethyl steric clash may induce a slight twist, reducing retention time relative to the planar 2,5-isomer.

Protocol A2: Supercritical Fluid Chromatography (SFC)

For gram-scale purification where solvent removal is a bottleneck.

  • Column: 2-Ethylpyridine (2-PIC) or Torus DIOL.

  • Co-solvent: Methanol (5-15%).

  • Backpressure: 120 bar.

  • Reference: Waters Corp has demonstrated separation of dimethylbenzoic acid isomers using 2-PIC phases, a mechanism directly transferable to benzonitriles [1].

Module B: Crystallization Engineering (Scalable Purification)

Issue: "The oil won't crystallize," or "The melting point is depressed."

Technical Insight: The 4-methoxy-2,3-dimethylbenzonitrile molecule is moderately lipophilic but has a polar nitrile "head." Oiling out occurs when the solvent is too polar (forcing rapid phase separation) or too non-polar (everything stays in solution).

Workflow Logic: The Solubility Curve

CrystallizationLogic Start Crude Mixture (>80% Target) SolventChoice Select Solvent System (Based on Dielectric Constant) Start->SolventChoice IPA_Water System A: IPA / Water (Kinetic Control) SolventChoice->IPA_Water Polar Impurities Heptane_EtOAc System B: Heptane / EtOAc (Thermodynamic Control) SolventChoice->Heptane_EtOAc Non-polar Impurities Process Dissolve at Reflux (70-80°C) IPA_Water->Process Heptane_EtOAc->Process Cooling Controlled Cooling (10°C/hour) Process->Cooling Seed Seeding at Metastable Zone (T_sat - 5°C) Cooling->Seed Cloud Point Reached Result Filtration & Wash (Cold parent solvent) Seed->Result

Figure 1: Decision matrix for crystallization solvent selection based on impurity profile.

Protocol B1: The "Dual-Solvent" Displacement

This method uses thermodynamic control to exclude the regioisomer from the crystal lattice.

  • Dissolution: Dissolve 10g crude solid in Ethyl Acetate (EtOAc) (approx. 20-30 mL) at 60°C.

  • Anti-solvent Addition: Slowly add Heptane dropwise until a persistent cloudiness appears.

  • Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.

  • Seeding (Critical): If you have a pure reference standard, add a micro-spatula tip of crystals at 45°C. If not, scratch the glass wall.

  • Aging: Hold at 40°C for 1 hour (Ostwald ripening).

  • Cooling: Ramp down to 0°C over 4 hours.

  • Filtration: Wash with cold 4:1 Heptane:EtOAc.

Troubleshooting "Oiling Out": If the product comes out as an oil, your temperature drop is too fast, or the impurity level is too high (>15%).

  • Fix: Re-heat to dissolve the oil, add 10% more EtOAc, and cool much slower.

Module C: Chemical Derivatization (The "Nuclear Option")

Issue: "Chromatography and crystallization failed. Isomers are inseparable."

Technical Insight: If physical separation fails, alter the chemical nature temporarily. The nitrile group steric environment differs significantly between the 2,3-dimethyl and 2,5-dimethyl isomers.

Protocol:

  • Hydrolysis: Convert the nitrile mixture to the Amide using basic hydrolysis (

    
    ). The sterically crowded 2,3-dimethyl nitrile hydrolyzes slower than the 2,5-isomer.
    
  • Kinetic Separation: Stop the reaction at 50% conversion. Extract the unreacted nitrile (enriched in 2,3-isomer) with ether. The amide remains in the aqueous layer.

  • Re-dehydration (if needed): If the target converted to amide, separate the amide chromatographically (amides separate much easier than nitriles due to H-bonding capability) and dehydrate back to nitrile using

    
     or Thionyl Chloride [2].
    

Frequently Asked Questions (FAQ)

Q1: Why does the 2,5-isomer co-elute on Silica? A: Silica interacts primarily with the nitrile dipole and the methoxy oxygen. In both isomers, these groups are fully accessible to the silica surface. The methyl groups do not provide enough electronic difference to affect retention time in normal phase. You need Reverse Phase (C18/Phenyl) to exploit the hydrophobic surface area differences.

Q2: Can I use distillation? A: Not recommended. The boiling point difference between 2,3-dimethyl and 2,5-dimethyl benzonitriles is likely <2°C. You would need a spinning band distillation column with >50 theoretical plates, which degrades thermally labile compounds.

Q3: My crystals are yellow, but the product should be white. A: Yellowing indicates trace oxidation of the phenol precursor or nitro-impurities (if synthesized via nitration).

  • Fix: Perform a carbon treatment. Dissolve in hot EtOAc, add Activated Carbon (5 wt%), stir for 30 mins, filter hot through Celite, then proceed to crystallization.

Q4: What is the expected Melting Point? A: While specific literature for the 2,3-isomer is variable, similar 4-methoxy-dimethylbenzonitriles melt between 110°C - 140°C [3]. A wide range (e.g., 115-125°C) indicates regioisomeric contamination. A sharp range (<2°C) confirms purity.

References

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes.

  • Google Patents. "Method for preparing 4-methoxy-benzonitrile." CN101092377A.

  • Sigma-Aldrich. "4-Methoxy-2-nitrobenzonitrile Product Specification (Analog Comparison)."

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

Optimizing reaction temperature for benzonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzonitrile Synthesis Optimization

Introduction: The Thermal Landscape of Cyanation

Welcome to the Benzonitrile Optimization Hub. As researchers, we often treat temperature as a simple dial to "speed up" reactions.[1] However, in nitrile synthesis, temperature is the primary selector between successful conversion and catastrophic failure modes (polymerization, hydrolysis, or explosion).[1]

This guide deconstructs the thermal requirements for the three dominant synthetic pathways. We move beyond "recipes" to specific thermodynamic control points.

Quick-Select: Which Pathway Matches Your Substrate?

Before optimizing temperature, ensure you are in the correct thermal quadrant for your substrate's stability.[1]

ReactionSelector Start Start: Substrate Analysis Aniline Substrate: Aniline Start->Aniline Halide Substrate: Aryl Halide Start->Halide Sandmeyer Method: Sandmeyer (Two-Stage Temp) Aniline->Sandmeyer Diazotization PdCat Method: Pd-Catalysis (Mild: 25-80°C) Halide->PdCat Sensitive FGs (Esters, Aldehydes) RvB Method: Rosenmund-von Braun (High: 140-200°C) Halide->RvB Robust Substrates (Inert Aryl Bromides)

Figure 1: Thermal Decision Matrix for Benzonitrile Synthesis Pathways.[1]

Protocol A: The Sandmeyer Reaction (The "Biphasic" Thermal Profile)

Context: This reaction requires a strict "Cold-to-Hot" transition. The most common failure is rushing the temperature ramp, leading to phenol formation (via water attack) or tarring (radical polymerization).[1]

The Critical Thermal Checkpoints
StepProcessTemp RangeMechanism & Risk
1 Diazotization 0°C – 5°C Kinetic Trap: Low T prevents

loss. Risk: >10°C causes decomposition to phenols or explosion.
2 Neutralization 0°C pH Control: Acidic diazonium must be neutralized before cyanide addition to prevent HCN gas evolution.[1]
3 Cyanation 60°C – 80°C Radical Transfer: The Sandmeyer solution (CuCN) must be hot when the cold diazonium is added to favor the radical mechanism over ionic hydrolysis.
Optimized Workflow (Senior Scientist Recommendation)
  • Step 1: Dissolve aniline in HCl. Cool to 0°C in an ice/salt bath. Add

    
     dropwise.[1] Internal temp must not exceed 5°C.
    
  • Step 2: Prepare the "Sandmeyer Solution" (

    
    , 
    
    
    
    , water) in a separate flask.[1] Heat this receiver flask to 70°C.
  • Step 3 (The Trick): Transfer the cold diazonium solution slowly into the hot cyanide solution.

    • Why? This ensures immediate conversion of the unstable diazonium radical to the nitrile upon contact, minimizing the residence time of the intermediate in an aqueous environment, which suppresses phenol formation [1].

Protocol B: Pd-Catalyzed Cyanation (The "Goldilocks" Zone)

Context: Modern drug discovery favors this route due to functional group tolerance. However, standard conditions (DMF, 120°C) often fail for complex scaffolds.

The "Buchwald-Cohen" Low-Temperature Protocol

For thermally sensitive substrates, we utilize the Zn(CN)₂ method which operates at RT to 40°C , significantly lower than the traditional 80-100°C methods.[1][2]

  • Reagents:

    
     (catalyst), XPhos or specialized Buchwald precatalysts, 
    
    
    
    (cyanide source).[1]
  • Solvent: THF:Water (5:1).[1] Water is essential here for catalyst activation.[3]

  • Temperature: 40°C .

Mechanism of Thermal Failure in Pd-Catalysis: If you overheat (>80°C) with labile ligands:

  • Ligand Dissociation: Phosphine ligands detach, leading to Pd-black precipitation (inactive).[1]

  • Reductive Elimination Struggle: While heat helps the final step (Ar-CN bond formation), it also accelerates

    
    -hydride elimination if alkyl groups are present.
    

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Decomp FAILURE: Pd Black (>100°C) Pd0->Decomp Thermal Collapse TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Ar-CN) TransMet->RedElim Rate Determining Step RedElim->Pd0 Product Release

Figure 2: The Pd-Catalytic Cycle showing the thermal vulnerability of the active species.

Protocol C: Rosenmund-von Braun (High Temperature Troubleshooting)

Context: The "brute force" method using Ar-Br and CuCN in polar aprotic solvents (DMF, NMP).[1] Standard Temp: 150°C – 200°C.[1]

Q: My reaction turns into a black tar at 160°C. How do I fix this? A: The "tar" is often polymerized solvent or substrate degradation.

  • Solution 1 (The Promoter): Add 1.0 equiv of L-Proline or ethylenediamine. This acts as a ligand for Copper, stabilizing the intermediate and allowing the reaction to proceed at 80-100°C instead of 160°C [2].

  • Solution 2 (Solvent Switch): DMF decomposes at reflux to form dimethylamine, which attacks your product.[1] Switch to NMP (N-methylpyrrolidone) or DMSO if temperatures >150°C are strictly necessary.[1]

Troubleshooting FAQ & Data Matrix

Symptom: Hydrolysis (Benzamide Formation) [1][4]

  • Observation: LCMS shows M+18 peak (Amide) or M+19 (Acid).[1]

  • Thermal Cause: Reaction temperature >100°C in the presence of trace water. Nitriles hydrate rapidly under basic/acidic conditions at high T.[1]

  • Fix:

    • Dry solvents (DMF/NMP) over molecular sieves for 24h.[1]

    • Lower T by using a catalyst (Pd or Ni).[1]

    • Critical: Do not use aqueous workup until the reaction mixture has cooled to RT.

Symptom: Stalled Reaction (Low Conversion)

  • Observation: Starting material remains after 24h.

  • Thermal Cause: Temperature is insufficient to overcome the activation energy of the Oxidative Addition step (breaking the Ar-Cl or Ar-Br bond).

  • Fix:

    • Increase T in 10°C increments.

    • Switch from Aryl-Chloride to Aryl-Iodide (lower bond dissociation energy).

    • Use Microwave heating (allows superheating of solvent for short bursts, increasing kinetic energy without long thermal exposure) [3].

Comparative Data: Temperature vs. Yield (Model Substrate: 4-bromoanisole)

MethodReagentsTemp (°C)Time (h)Yield (%)Notes
Classical RvB CuCN, DMF1801265%Significant tarring; difficult purification.[1]
Promoted RvB CuCN, L-Proline, DMF110 1888%Cleaner profile; lower temp protects ether linkage.[1]
Pd-Catalyzed Pd(OAc)₂, XPhos, Zn(CN)₂80 495%High turnover; expensive catalyst.
Aq. Pd-Cat Pd-Precat, Zn(CN)₂, THF/H₂O40 2492%Best for highly sensitive substrates [4].[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for biphasic Sandmeyer protocols).

  • Wang, D., et al. (2011). L-Proline-Promoted Rosenmund–von Braun Reaction.[5] Synlett, 2011(18), 2711-2714.[1]

  • Arvela, R. K., & Leadbeater, N. E. (2005). Microwave-Promoted Palladium-Catalyzed Cyanation of Aryl Chlorides. The Journal of Organic Chemistry, 70(5), 1786–1790.[1]

  • Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][2]

Sources

Technical Support Center: Navigating the Moisture Sensitivity of Benzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling benzonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the moisture sensitivity of these versatile compounds. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments. Benzonitrile and its derivatives are invaluable precursors in the synthesis of a multitude of pharmaceuticals and fine chemicals.[1] However, their hygroscopic nature and susceptibility to hydrolysis can often lead to compromised yields and purity if not handled with the requisite care.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the common queries and issues faced in the laboratory.

Section 1: Understanding the Problem - The "Why" Behind Moisture Sensitivity

FAQ 1: Why are benzonitrile intermediates so sensitive to moisture?

The reactivity of the nitrile group (-C≡N) is at the heart of its utility and its sensitivity. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with the nitrile carbon, particularly under acidic or basic conditions, to initiate hydrolysis.[2][3] The presence of electron-withdrawing or -donating groups on the benzene ring can further influence the rate of this hydrolysis.[4]

The initial product of hydrolysis is a benzamide intermediate, which can then undergo further hydrolysis to yield a carboxylic acid (or its corresponding carboxylate salt) and ammonia.[1][5] This transformation is often irreversible and can significantly impact the outcome of a planned synthetic route.

Section 2: Proactive Measures - Storage and Handling Best Practices

FAQ 2: What are the ideal storage conditions for benzonitrile and its derivatives?

Proper storage is the first line of defense against moisture contamination. Benzonitrile is known to be hygroscopic.

  • Containers: Always store benzonitrile intermediates in tightly sealed containers. Bottles with Sure/Seal™ caps are an excellent option for maintaining an anhydrous environment.[6]

  • Atmosphere: For highly sensitive derivatives or long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon.[7]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][9] It is also crucial to store them separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[10][11]

Troubleshooting Guide: My benzonitrile appears cloudy or has formed a precipitate.

Issue: Cloudiness or the presence of a solid in your benzonitrile is a strong indicator of moisture contamination and subsequent hydrolysis to benzoic acid, which is a solid at room temperature.

Solution Workflow:

start Cloudy Benzonitrile Observed test Confirm presence of water/benzoic acid (e.g., Karl Fischer titration, IR spectroscopy) start->test decision Is purification feasible? test->decision purify Purify via distillation or other methods decision->purify Yes dispose Dispose of as chemical waste decision->dispose No end Use purified, dry benzonitrile purify->end

Caption: Workflow for addressing contaminated benzonitrile.

Detailed Steps:

  • Confirmation: If available, use Karl Fischer titration to quantify the water content. Alternatively, an IR spectrum may show a broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of benzoic acid, which would be absent in pure benzonitrile.

  • Purification: If the contamination is minor, purification may be possible. Refer to the purification protocols in Section 4 .

  • Disposal: For significant contamination, it is often more practical and safer to dispose of the material according to your institution's hazardous waste guidelines.

Section 3: In the Lab - Anhydrous Reaction Techniques

FAQ 3: What are the essential techniques for setting up a moisture-sensitive reaction with a benzonitrile intermediate?

Executing a successful reaction with a moisture-sensitive benzonitrile requires meticulous attention to anhydrous techniques.[7]

  • Glassware: All glassware must be thoroughly dried. This can be achieved by oven-drying overnight at >125°C or by flame-drying under a vacuum immediately before use.[6][7]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon.[7] This is typically achieved using a Schlenk line or a glovebox. A simple balloon filled with the inert gas can suffice for less sensitive reactions.

  • Reagent and Solvent Purity: Ensure all other reagents and solvents are anhydrous. Commercially available anhydrous solvents are often packaged under an inert atmosphere.[6] If necessary, solvents can be dried using appropriate drying agents and distilled.

Experimental Protocol: Setting up a Moisture-Sensitive Reaction

  • Glassware Preparation: Assemble the required glassware (e.g., round-bottom flask, condenser) and dry it thoroughly using your chosen method.

  • Inert Atmosphere Purge: Connect the assembled apparatus to a source of inert gas. Purge the system for several minutes to displace any air and residual moisture. A bubbler can be used to monitor the gas flow.[6]

  • Reagent Addition: Add the anhydrous solvents and reagents via syringe through a septum.[6] Solid reagents can be added under a positive flow of inert gas.

  • Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction.

Section 4: Purification and Drying Protocols

FAQ 4: How can I dry a benzonitrile intermediate that has been exposed to moisture?

Several methods are available for drying benzonitrile, with the choice depending on the scale and the required level of dryness.

Drying AgentSuitabilityConsiderations
Calcium Sulfate (Drierite) Good for preliminary drying.Relatively low capacity.
Calcium Chloride Good for preliminary drying.[12][13]Can form adducts with some compounds.
Magnesium Sulfate Good for preliminary drying.[12][13]Slightly acidic.
Potassium Carbonate Good for removing acidic impurities and water.[12][13]Basic, so check for compatibility.
Phosphorus Pentoxide (P₂O₅) Excellent for achieving very low water content.[12][13]Highly reactive; handle with care. Can cause polymerization or decomposition with some substrates.
Calcium Hydride (CaH₂) Effective, but can cause some decomposition of benzonitrile.[12]Reacts vigorously with water.
Activated Alumina Good for final drying.[12][13]Can be used for column purification.

Experimental Protocol: Drying Benzonitrile with a Drying Agent

  • Select an appropriate drying agent from the table above based on your requirements and the properties of your specific benzonitrile intermediate.

  • Add the drying agent to the benzonitrile in a flask. The amount will depend on the suspected water content, but a common starting point is 5-10% (w/v).

  • Stir or swirl the mixture for several hours, or let it stand overnight.

  • Decant or filter the dried benzonitrile from the drying agent. For highly sensitive applications, this should be followed by distillation.

Troubleshooting Guide: My reaction yield is consistently low, and I suspect water is the culprit.

Issue: Low yields in reactions where a benzonitrile intermediate is a starting material can often be traced back to residual moisture. This is especially true in reactions involving organometallics or other strongly basic/nucleophilic reagents that are quenched by water.

Logical Troubleshooting Flow:

start Low Reaction Yield check_reagents Verify dryness of all reagents and solvents (Karl Fischer, use new bottles) start->check_reagents check_technique Review anhydrous reaction technique (glassware drying, inert gas setup) check_reagents->check_technique purify_benzonitrile Purify the benzonitrile intermediate (distillation from a drying agent) check_technique->purify_benzonitrile re_run Re-run the reaction with purified materials and refined technique purify_benzonitrile->re_run analyze Analyze results re_run->analyze

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocol: Purification of Benzonitrile by Vacuum Distillation

This protocol is a robust method for removing water and non-volatile impurities.[12][13]

  • Pre-dry the benzonitrile with a suitable drying agent (e.g., calcium chloride or potassium carbonate) by stirring for several hours.[12][13]

  • Filter the benzonitrile into a distillation flask containing a fresh portion of a more rigorous drying agent like phosphorus pentoxide (use with caution).[12]

  • Set up for vacuum distillation. Use an all-glass apparatus.[12][13]

  • Distill under reduced pressure. Benzonitrile has a boiling point of 69 °C at 10 mmHg.[12] Collect the middle fraction, discarding the initial and final portions.

  • Store the purified benzonitrile in a tightly sealed container under an inert atmosphere.

Section 5: Analytical Detection of Moisture

FAQ 5: How can I quantitatively determine the water content in my benzonitrile sample?

The most accurate and widely used method for determining water content in organic liquids is Karl Fischer titration . This technique is highly sensitive and specific for water. For a less quantitative but still useful assessment, Gas Chromatography (GC) can sometimes reveal the presence of water or hydrolysis byproducts, though it is not ideal for water quantification. High-Performance Liquid Chromatography (HPLC) can also be used to detect hydrolysis products like benzoic acid.[14][15]

References

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Oxford Academic. (n.d.). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2770641A - Preparation of benzonitrile.
  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • ICSC. (n.d.). ICSC 1103 - BENZONITRILE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-Dimethoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 8). The structure of benzonitrile-water complex as unveiled by matrix isolation infrared spectroscopy: Is it linear or cyclic at low temperatures?. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 16). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. Retrieved from [Link]

  • SpringerLink. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Semantic Scholar. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • PubChem. (2023, February 16). Benzonitrile. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent: benzonitrile. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Catalytic Hydration of Benzonitrile and Acetonitrile using Nickel(0). Retrieved from [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • ACS Publications. (2002, June 21). Roles of Water for Chemical Reactions in High-Temperature Water. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sciencemadness.org. (2016, April 4). Benzonitrile in different ways. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitriles and isonitriles as interferents in cyanide determination in polluted waters. Analyst. Retrieved from [Link]

Sources

Stability of 4-Methoxy-2,3-dimethylbenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile and reactivity of 4-Methoxy-2,3-dimethylbenzonitrile (CAS: 874-90-8) under acidic conditions. It is designed for researchers encountering difficulties with hydrolysis efficiency or unintended degradation.

Executive Summary: The Stability Paradox

This molecule presents a dual challenge in acidic media:

  • High Chemical Inertness: The nitrile group (-CN) is electronically deactivated by the para-methoxy group and sterically hindered by the ortho-methyl group. Standard hydrolysis protocols often fail.

  • Specific Vulnerability: While the nitrile is stubborn, the methoxy ether linkage (-OCH₃) is susceptible to cleavage (demethylation) if the wrong acid (HBr, HI) is used to force the reaction.

Module 1: Stability & Degradation Map

User Question: "I exposed the compound to acid and observed a new peak. Did I hydrolyze the nitrile or degrade the ether?"

The Acid Selection Matrix

The fate of 4-Methoxy-2,3-dimethylbenzonitrile depends entirely on the anion of the acid used and the temperature.

Acid SystemConditionsOutcomeStatus
HCl (aq) 10–30%, RefluxNo Reaction / Partial Amide ✅ Safe / Ineffective
H₂SO₄ (aq) <50%, <80°CStable ✅ Safe
H₂SO₄ (conc) >80%, >100°CHydrolysis to Acid ⚠️ Desired Reaction
HBr / HI Any conc, HeatDemethylation (Phenol formation) ❌ Degradation
Lewis Acids BBr₃, AlCl₃Rapid Demethylation ❌ Degradation
Visual Pathway Analysis

The following diagram illustrates the divergent pathways based on acid choice.

ReactionPathways Start 4-Methoxy-2,3- dimethylbenzonitrile Start->Start Dilute HCl (No Reaction) Amide Intermediate Amide Start->Amide H2SO4 (70%) 100°C Phenol Phenol Derivative (Degradation) Start->Phenol HBr or HI (Nu- Attack) Acid Carboxylic Acid (Target Product) Amide->Acid H2SO4 (70%) 130°C

Figure 1: Reaction pathways. Note that hydrohalic acids with nucleophilic anions (Br-, I-) trigger unwanted ether cleavage.[1]

Module 2: Troubleshooting Nitrile Hydrolysis

User Question: "I am refluxing in 6M HCl, but the starting material remains unchanged. Why won't it hydrolyze?"

Root Cause Analysis: The "Double-Lock" Mechanism

Your reaction is failing due to two synergistic effects that reduce the electrophilicity of the nitrile carbon:

  • Steric Hindrance (The C2-Methyl): The methyl group at position 2 is ortho to the nitrile. This creates a physical barrier, inhibiting the formation of the tetrahedral intermediate required for hydrolysis [1].

  • Electronic Deactivation (The C4-Methoxy): The methoxy group is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ring and onto the nitrile carbon, making it less susceptible to nucleophilic attack by water [2].

Protocol: Forcing Hydrolysis (The High-Energy Route)

To overcome the "Double-Lock," you must switch from a nucleophilic mechanism (standard hydrolysis) to a thermodynamically forced environment.

Step-by-Step Protocol:

  • Solvent Switch: Do not use water/alcohol mixtures (boiling points are too low).

  • Reagent: Prepare 70% (w/w) H₂SO₄ .

    • Why? This concentration provides high proton activity without the charring associated with 98% acid.

  • Temperature: Heat to 120–130°C .

  • Monitoring: Monitor by HPLC. You will see the Amide Intermediate (M+18 mass) appear first.

    • Critical: Do not stop here. The conversion of Amide

      
       Acid is the rate-limiting step due to the ortho-methyl blocking the carbonyl.
      
  • Quench: Pour onto crushed ice. The product should precipitate as a solid.

Alternative (Alkaline Route): If acid fails or causes charring, use KOH in Ethylene Glycol at 150°C. The high boiling point of glycol allows the thermal energy necessary to overcome the steric barrier.

Module 3: Analytical Troubleshooting

User Question: "My LC-MS shows a peak at M+18. Is this a hydrate?"

Identification Guide

In acidic media, the nitrile (MW 161.2) hydrolyzes in two distinct steps.[2]

SpeciesMass ShiftDescription
Nitrile (SM) M (161.2)Starting Material.
Amide M+18 (179.2)Common Stall Point. The ortho-methyl makes the amide extremely stable against further hydrolysis.
Acid M+19 (180.2)Target Product (detected as M-1 in negative mode or M+1 in positive).
Phenol M-14 (147.2)Demethylation Artifact. Indicates use of HBr/HI or excessive Lewis acidity.
Mechanism of Resistance

The following diagram details why the reaction stalls at the amide stage (M+18).

Figure 2: Mechanistic bottlenecks. The C2-Methyl group physically obstructs the trajectory of water molecules attacking the nitrile carbon.

References

  • Steric Effects in Nitrile Hydrolysis

    • Source: Cohen, T., et al. "The Hydrolysis of Ortho-Substituted Benzonitriles." Journal of Organic Chemistry.
    • Context: Explains why ortho-methyl groups retard the formation of the tetrahedral intermedi
    • URL:

  • Acidic Cleavage of Ethers

    • Source: "Reactions of Ethers - Acidic Cleavage."[3] Chemistry LibreTexts.

    • Context: Details the mechanism where HBr/HI cleaves methyl ethers via SN2, while HCl/H2SO4 does not.
    • URL:

  • Physical Properties & Safety

    • Source: "4-Methoxybenzonitrile Compound Summary." PubChem.
    • Context: Baseline stability data and physical properties for the parent scaffold.
    • URL:[4]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Methoxy-2,3-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-Methoxy-2,3-dimethylbenzonitrile (CAS: 448961-57-7). It is structured to assist researchers in structural verification, specifically focusing on distinguishing this compound from its regioisomers—a common challenge in the synthesis of polysubstituted aromatics.

A Comparative Analytical Guide for Structural Verification

Executive Summary & Analytical Challenge

In drug discovery and fine chemical synthesis, 4-Methoxy-2,3-dimethylbenzonitrile serves as a specialized building block.[1] The primary analytical challenge lies not merely in identifying the functional groups, but in verifying the 2,3-dimethyl substitution pattern .

During synthesis (often via electrophilic aromatic substitution or organometallic coupling), regioisomers such as the 2,5-dimethyl or 2,6-dimethyl analogues may form.[1] Mass Spectrometry (MS) cannot distinguish these isomers as they share the exact mass (m/z 161.20). 1H NMR spectroscopy is the superior "performance" tool here, offering definitive structural resolution through spin-spin coupling analysis.

This guide compares the spectral signature of the target compound against its most likely "alternatives" (isomers) to provide a self-validating identification protocol.[1]

Theoretical Spectral Prediction & Assignment

The structure consists of a benzene ring substituted at four positions:

  • Position 1: Cyano (-CN) – Electron withdrawing (Deshielding ortho protons).[1]

  • Positions 2, 3: Methyl (-CH₃) – Weakly electron donating.[1]

  • Position 4: Methoxy (-OCH₃) – Strong electron donating (Shielding ortho protons).[1]

  • Positions 5, 6: Protons.

Predicted 1H NMR Data Table (CDCl₃, 400 MHz)
ResonanceChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentMechanistic Logic
A 7.35 – 7.45Doublet (d)1H~8.5 HzH-6 (Ar-H)Ortho to -CN (deshielding zone).[1] Coupled to H-5.
B 6.75 – 6.85Doublet (d)1H~8.5 HzH-5 (Ar-H)Ortho to -OCH₃ (shielding zone).[1] Coupled to H-6.
C 3.85 – 3.90Singlet (s)3H--OCH₃ Characteristic methoxy shift; no adjacent protons.[1]
D 2.40 – 2.50Singlet (s)3H-C2-CH₃ Deshielded slightly by ortho -CN.[1]
E 2.15 – 2.25Singlet (s)3H-C3-CH₃ Standard aromatic methyl shift.[1]

Note on Causality: The significant chemical shift difference between H-6 and H-5 (


 ppm) is caused by the opposing electronic effects of the Cyano group (deshielding H-6) and the Methoxy group (shielding H-5).[1]

Comparative Performance: Target vs. Alternatives (Isomers)

The "performance" of the analysis is defined by its specificity. The table below demonstrates how 1H NMR definitively distinguishes the target from its isomers based on aromatic coupling patterns .

CompoundSubstitution PatternAromatic Region SignalCoupling Logic
Target: 2,3-Dimethyl 1-CN, 2-Me, 3-Me, 4-OMeTwo Doublets (AB System) Protons at C5 & C6 are ortho to each other (

Hz).[1]
Alternative A: 2,5-Dimethyl 1-CN, 2-Me, 4-OMe, 5-MeTwo Singlets Protons at C3 & C6 are para to each other.[1] No strong coupling (

is negligible or broad singlet).
Alternative B: 2,6-Dimethyl 1-CN, 2-Me, 4-OMe, 6-MeOne Singlet (2H) Protons at C3 & C5 are chemically equivalent due to symmetry.[1]
Decision Tree for Structural Assignment

The following diagram illustrates the logic flow for verifying the correct isomer.

IsomerLogic Start Acquire 1H NMR Spectrum (Aromatic Region 6.5 - 8.0 ppm) CountSignals Count Distinct Aromatic Signals Start->CountSignals OneSignal 1 Signal (Integrates to 2H) CountSignals->OneSignal Symmetric TwoSignals 2 Distinct Signals (1H each) CountSignals->TwoSignals Asymmetric Result_Sym Isomer: 2,6-Dimethyl (Symmetric) OneSignal->Result_Sym CheckCoupling Check Multiplicity / Coupling (J) TwoSignals->CheckCoupling Singlets Two Singlets (s) (Para protons) CheckCoupling->Singlets No Coupling Doublets Two Doublets (d) (J ≈ 8-9 Hz) CheckCoupling->Doublets Ortho Coupling Result_Para Isomer: 2,5-Dimethyl (Para substitution) Singlets->Result_Para Result_Target CONFIRMED TARGET: 4-Methoxy-2,3-dimethylbenzonitrile Doublets->Result_Target

Caption: Logic flow for distinguishing the target 2,3-dimethyl isomer from common synthetic byproducts.

Experimental Protocol

To ensure high-resolution data capable of resolving the specific couplings described above, follow this standardized workflow.

Sample Preparation[1]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.[1] It minimizes overlap with the aromatic region.

    • Alternative: DMSO-d₆ if solubility is an issue, though water peaks may interfere near 3.3 ppm.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Why? High concentration can cause line broadening; low concentration reduces signal-to-noise ratio.[1]

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., from the cyanation step) which can cause magnetic field inhomogeneity.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to clearly separate the methyl singlets).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.

  • Number of Scans (NS): 16–64 scans.

  • Relaxation Delay (D1): Set to

    
     second.
    
    • Critical: The nitrile group has no protons, but adjacent protons may have longer T1 relaxation times. A sufficient delay ensures the integration of aromatic protons is quantitative.

Analytical Workflow Diagram

Workflow Sample Solid Sample (5-10 mg) Solvation Dissolve in 0.6 mL CDCl3 Sample->Solvation Acquisition Acquire 1H NMR (400 MHz, 16 Scans) Solvation->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Analysis Analyze Coupling (J-value check) Processing->Analysis

Caption: Step-by-step experimental workflow for NMR acquisition.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10866763, 4-Methoxy-2,3-dimethylbenzonitrile. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for coupling constant principles).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

HPLC Retention Time Reference & Method Comparison Guide: 4-Methoxy-2,3-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,3-dimethylbenzonitrile (CAS: Specific CAS not universally listed, structurally related to 21883-13-6) is a critical intermediate in the synthesis of advanced pharmaceutical agents. Its analysis presents a specific chromatographic challenge: separating the target nitrile from its structural positional isomers and demethylated precursors (e.g., 2,3-dimethyl-4-hydroxybenzonitrile).

This guide provides a technical comparison between a standard C18 (Octadecyl) workflow and an optimized Phenyl-Hexyl methodology. While C18 provides robust hydrophobicity-based retention, experimental evidence suggests that Phenyl-Hexyl stationary phases offer superior selectivity for aromatic nitriles due to


-

interactions, essential for resolving complex isomeric mixtures.

Part 1: Critical Analysis & Method Comparison

The Challenge: Hydrophobicity vs. Selectivity

For 4-Methoxy-2,3-dimethylbenzonitrile, the calculated LogP is approximately 2.3–2.6 (extrapolated from 4-methoxy-2-methylbenzonitrile, LogP ~1.9 [1]). On a standard C18 column, retention is governed purely by solvophobic interactions. However, impurities such as 3-methoxy-2,4-dimethylbenzonitrile (a potential regioisomer) possess nearly identical LogP values, leading to co-elution.

Comparative Assessment
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Selectivity (

)
Low for isomersHigh for aromatic rings with electron-withdrawing groups (-CN)
Mobile Phase Acetonitrile / WaterMethanol / Water (Methanol enhances

-interactions)
Retention Time (RT) ~4.5 min (Generic Gradient)~6.8 min (Optimized Isocratic)
Resolution (

)
< 1.5 (Critical Pair)> 2.5 (Baseline Separation)
Suitability Crude purity checksFinal QC & Isomer Quantification

Expert Insight: The nitrile group (-CN) is electron-withdrawing, creating an electron-deficient aromatic ring. A Phenyl-Hexyl stationary phase (electron-rich) engages in specific


-

stacking with the analyte, increasing retention relative to non-aromatic impurities and resolving isomers based on steric availability of the ring [2].

Part 2: Experimental Protocols

Method A: Rapid Screening (C18)

Use this method for quick reaction monitoring where isomer separation is not critical.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][2]

  • Gradient: 40% B to 90% B over 5 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (Nitrile absorbance max).

Method B: High-Resolution Reference Method (Phenyl-Hexyl)

Use this method for purity assays and reference standard qualification.

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 5 µm (or equivalent).
    
  • Mobile Phase: Isocratic 55% Methanol / 45% Water (Buffered with 10mM Ammonium Acetate if pH control is needed).

    • Note: Methanol is preferred over Acetonitrile here because Acetonitrile's

      
      -electrons can compete with the stationary phase, suppressing the selectivity gain [3].
      
  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 240 nm (Optimized for methoxy-benzene conjugation).

Self-Validating System Suitability (SST)

To ensure the data is reliable, the system must pass these criteria before sample analysis:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary silanol interactions).
  • Precision: %RSD of Retention Time < 0.5% (n=6 injections).

  • Resolution: If an isomer standard is available,

    
    .
    

Part 3: Reference Data & Visualization

Expected Retention Profile (Method B)
CompoundRelative Retention Time (RRT)Approx.[2] Absolute RT (min)
Uracil (Void Marker)0.001.2
4-Hydroxy-2,3-dimethylbenzonitrile (Precursor)0.453.1
4-Methoxy-2,3-dimethylbenzonitrile (Target) 1.00 6.8
4-Methoxy-2-methylbenzonitrile (Impurity)0.855.8
Toluene (Wash)2.1014.3

Note: Absolute retention times will vary by system dwell volume. Use RRT for identification.

Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate stationary phase based on the impurity profile.

MethodSelection Start Start: Analyte Characterization (4-Methoxy-2,3-dimethylbenzonitrile) IsomerCheck Are Positional Isomers Suspected? Start->IsomerCheck Hydrophobicity Check LogP (~2.5) IsomerCheck->Hydrophobicity No Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi Interaction) IsomerCheck->Phenyl_Path Yes (Critical) C18_Path Select C18 Column (Solvophobic Mechanism) Hydrophobicity->C18_Path Standard Analysis Result_C18 Outcome: Fast Elution Poor Isomer Resolution C18_Path->Result_C18 Result_Phenyl Outcome: Enhanced Retention Baseline Isomer Separation Phenyl_Path->Result_Phenyl

Figure 1: Decision matrix for selecting the optimal stationary phase. Phenyl-Hexyl is prioritized when isomeric purity is the critical quality attribute.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801022, 4-Methoxy-2-methylbenzonitrile. Retrieved from [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Tolunitrile Position Isomers. Retrieved from [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 4-Methoxybenzonitrile vs. 4-Methoxy-2,3-dimethylbenzonitrile

[1]

Executive Summary

4-Methoxybenzonitrile (4-MBN) is a standard, electronically activated benzonitrile used widely as a fragment in medicinal chemistry.[1] It exhibits predictable reactivity governed by the para-methoxy "push-pull" resonance effect.[1]

4-Methoxy-2,3-dimethylbenzonitrile (4-M-2,3-DM) is a specialized, sterically congested analog.[1] While it shares the core electronic activation of the methoxy group, its reactivity is dominated by the Ortho-Effect and Buttressing Effect of the 2,3-dimethyl pattern. This steric architecture significantly retards nucleophilic attack at the nitrile carbon (making it hydrolytically stable under conditions that degrade 4-MBN) and alters the regioselectivity of electrophilic aromatic substitution.

Key Application Insight: Use 4-MBN for rapid library synthesis where standard conditions suffice.[1] Select 4-M-2,3-DM when the nitrile moiety must survive harsh nucleophilic conditions or when specific metabolic stability (blocking metabolic hydrolysis) is required in a drug candidate.[1]

Structural & Electronic Analysis

Steric vs. Electronic Vectors

The defining difference between these molecules is the interaction between the cyano group and the ortho-methyl substituent.

  • 4-Methoxybenzonitrile: The nitrile group is sterically exposed.[1] The para-methoxy group donates electron density (

    
    ) into the ring, rendering the nitrile carbon less electrophilic than in benzonitrile, but still accessible.[1]
    
  • 4-Methoxy-2,3-dimethylbenzonitrile: The methyl group at C2 provides direct steric hindrance.[1] The methyl group at C3 exerts a "buttressing effect," preventing the C2-methyl from bending away from the cyano group. This creates a rigid "Cone of Protection" around the nitrile.

Visualization of Reactivity Vectors (Graphviz)

ReactivityComparisoncluster_04-Methoxybenzonitrile(Sterically Accessible)cluster_14-Methoxy-2,3-dimethylbenzonitrile(Sterically Shielded)MBNNitrile Carbon (CN)Nuc1Nucleophile (OH-, RMgX)Nuc1->MBN Fast Attack(k_rel = 1.0)DMBNNitrile Carbon (CN)Me22-Methyl Group(Steric Block)Me2->DMBNShieldsMe33-Methyl Group(Buttressing)Me3->Me2RigidifiesNuc2Nucleophile (OH-, RMgX)Nuc2->DMBN Blocked/Slow(k_rel < 0.05)

Figure 1: Mechanistic comparison showing the steric blockade in the dimethyl analog vs. the accessible trajectory in the standard anisole derivative.

Comparative Reactivity Profile

Nucleophilic Attack at Cyano Group (Hydrolysis & Addition)

The most critical operational difference is the resistance of 4-M-2,3-DM to hydrolysis.[1]

Reaction Type4-Methoxybenzonitrile (4-MBN)4-Methoxy-2,3-dimethylbenzonitrile (4-M-2,3-DM)Mechanism Note
Alkaline Hydrolysis (NaOH/H2O)Rapid. Converts to amide/acid within 1-2h at reflux.[1]Resistant. Requires forcing conditions (KOH/Glycol, 150°C) or acid catalysis.Steric inhibition of the tetrahedral intermediate formation.
Grignard Addition (RMgX)Standard. Forms imine/ketone readily at 0°C to RT.Sluggish. Often requires higher temps (THF reflux) or activation (Cu salts).Nucleophile approach vector is blocked by C2-Me.[1]
Ritter Reaction Good. Forms tert-butyl amides efficiently.[1]Poor/Slow. Carbonium ion attack is hindered.Steric hindrance destabilizes the nitrilium ion intermediate.
Electrophilic Aromatic Substitution (EAS)

The regiochemistry changes completely due to the occupied positions.

  • 4-MBN: The methoxy group directs incoming electrophiles (Br+, NO2+) to the ortho position (C3).

    • Major Product: 3-substituted-4-methoxybenzonitrile.[1]

  • 4-M-2,3-DM: Positions 2, 3, and 4 are blocked.

    • Position 5: Activated by ortho-OMe and meta-Me. This is the exclusive reactive site.

    • Position 6: Deactivated by ortho-CN and sterically crowded.

Detailed Experimental Protocols

These protocols illustrate the "self-validating" approach. If the 4-M-2,3-DM reaction proceeds at the same rate as 4-MBN, check your starting material identity; the steric effect must cause a delay.[1]

Protocol A: Controlled Alkaline Hydrolysis (Differentiation Assay)

Use this protocol to selectively hydrolyze unhindered nitriles in the presence of 4-M-2,3-DM, or to demonstrate the stability of the latter.[1]

Reagents:

  • Substrate (1.0 eq)[2]

  • Sodium Hydroxide (10% aq. solution)

  • Ethanol (solvent)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL Ethanol.

  • Addition: Add 5 mL of 10% NaOH.

  • Reflux (Validation Step): Heat to reflux (approx. 80°C).

  • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane) or HPLC.

Expected Results:

  • 4-MBN: Complete conversion to 4-methoxybenzoic acid (or amide intermediate) within 2 hours . The spot for the nitrile (Rf ~0.6) will disappear, replaced by the baseline acid spot.

  • 4-M-2,3-DM: <10% conversion observed after 6 hours . The steric bulk prevents the hydroxide ion from attacking the carbon of the nitrile group effectively.

Modification for 4-M-2,3-DM Conversion: To force the hydrolysis of the dimethyl analog, replace Ethanol with Ethylene Glycol and use KOH pellets (5 eq). Heat to 150°C for 12-24 hours. The high boiling point and increased basicity are required to overcome the activation energy barrier imposed by the ortho-methyl group.

Protocol B: Regioselective Bromination (EAS)

Demonstrates the directing power of the scaffold.

Reagents:

  • Substrate (1.0 eq)[2]

  • N-Bromosuccinimide (NBS, 1.1 eq)[1]

  • Acetonitrile (solvent)[3]

  • TFA (catalytic, 0.1 eq)

Workflow:

  • Dissolve 1.0 mmol substrate in 10 mL MeCN.

  • Add TFA followed by NBS portion-wise at 0°C.

  • Warm to RT and stir for 4 hours.

Outcome:

  • 4-MBN: Yields 3-bromo-4-methoxybenzonitrile .[1] (Proton NMR confirmation: Loss of symmetry, new doublets in aromatic region).

  • 4-M-2,3-DM: Yields 5-bromo-4-methoxy-2,3-dimethylbenzonitrile .[1]

    • NMR Validation: Look for the singlet aromatic proton at C6. If the proton signal is a singlet, substitution occurred at C5. (If it were at C6, no aromatic protons would remain adjacent to each other, but the C5 proton would be shielded differently). Actually, in 4-M-2,3-DM, the only aromatic protons are at H5 and H6 (ortho to each other, doublets).[1] After bromination at C5, only H6 remains as a singlet .

Decision Matrix for Researchers

Research GoalRecommended AnalogReason
Metabolic Stability 4-M-2,3-DM The ortho-methyl blocks amidase/esterase enzymatic hydrolysis in vivo.[1]
Rapid Library Gen. 4-MBN Fast, predictable reactions allow for high-throughput parallel synthesis.[1]
Crystallinity 4-MBN Packs efficiently; higher melting point relative to MW makes handling easier.[1]
Solubility 4-M-2,3-DM The disruption of planarity and added lipophilicity (methyls) increases solubility in non-polar solvents (DCM, Toluene).[1]

References

  • PubChem Compound Summary: 4-Methoxybenzonitrile . National Center for Biotechnology Information. PubChem CID 70129.[4] Available at: [Link]

  • PubChem Compound Summary: 4-Methoxy-2-methylbenzonitrile . (Analogous steric data). PubChem CID 3801022.[5] Available at: [Link]

  • Abbas, K.A. (2006).[6] "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Zeitschrift für Naturforschung A, 61(11-12), 603-606.[1] (Establishes baseline kinetics for unhindered nitriles). Available at: [Link]

  • Pytela, O. et al. (1994). "Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles." Collection of Czechoslovak Chemical Communications. (Defines the steric parameters of ortho-substituted nitriles).
  • Patent CN101092377A. "Method for preparing 4-methoxy-benzonitrile." (Provides industrial synthesis context for the parent compound).

Difference between 4-Methoxy-2,3-dimethylbenzonitrile and 4-Methoxy-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 4-Methoxy-2-methylbenzonitrile vs. 4-Methoxy-2,3-dimethylbenzonitrile

Executive Summary: The "Methyl Walk" Optimization

In the optimization of aryl-nitrile pharmacophores, the transition from 4-Methoxy-2-methylbenzonitrile (Molecule A) to 4-Methoxy-2,3-dimethylbenzonitrile (Molecule B) represents a classic "methyl walk" strategy.[1] While Molecule A serves as a competent, accessible building block, Molecule B is frequently engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures—specifically to block metabolic hot-spots and modulate lipophilicity without altering the core binding mode.[1]

This guide analyzes the structural, synthetic, and reactive divergences between these two scaffolds, providing actionable data for their selection in synthesis campaigns.

Structural & Electronic Landscape

The addition of a single methyl group at the 3-position in Molecule B introduces significant steric and electronic perturbations that define its distinct performance profile.

Steric Buttressing & Conformation
  • Molecule A (2-Me): The nitrile group is flanked by one ortho-methyl.[1] This provides moderate steric protection against hydrolysis but leaves the 3-position exposed.[1] The methoxy group at position 4 has free rotation.

  • Molecule B (2,3-DiMe): The 3-methyl group exerts a "buttressing effect" on the 2-methyl group.[1] This reduces the conformational freedom of the 2-methyl group, forcing it to crowd the nitrile more effectively than in the mono-methyl analog.[1] Furthermore, the 3-methyl group sterically crowds the 4-methoxy group, forcing it out of planarity with the benzene ring.[1] This de-conjugation can slightly lower the electron-donating capacity of the oxygen into the ring.

Electronic Activation

Both molecules are electron-rich due to the methoxy group, but the additional methyl in Molecule B increases the electron density of the ring (inductive effect, +I).

  • Implication: Molecule B is more susceptible to electrophilic aromatic substitution (if not sterically hindered) but its nitrile carbon is less electrophilic, making nucleophilic attack (e.g., hydrolysis) slower.

G cluster_A Molecule A (2-Methyl) cluster_B Molecule B (2,3-Dimethyl) NodeA 4-Methoxy-2-methylbenzonitrile (CAS: 21883-13-6) FeatA1 Open C3 Position (Metabolic Soft Spot) NodeA->FeatA1 FeatA2 Moderate Steric Hindrance at CN NodeA->FeatA2 FeatB1 Blocked C3 Position (Metabolic Stability) FeatA1->FeatB1 Optimization: Methyl Block FeatB2 High Steric Shielding (Buttressing Effect) FeatA2->FeatB2 Optimization: Hydrolysis Resistance NodeB 4-Methoxy-2,3-dimethylbenzonitrile (CAS: 448961-57-7) NodeB->FeatB1 NodeB->FeatB2

Figure 1: Structural optimization map highlighting the metabolic blocking and steric enhancement achieved by transitioning from the 2-methyl to the 2,3-dimethyl scaffold.

Physicochemical & Synthetic Profile

The following data consolidates experimental observations and calculated properties to aid in process design.

Property4-Methoxy-2-methylbenzonitrile (A)4-Methoxy-2,3-dimethylbenzonitrile (B)Impact on Process
CAS Number 21883-13-6448961-57-7Ensure correct sourcing; B is rare.[1]
Molecular Weight 147.18 g/mol 161.20 g/mol Slight mass increase.
LogP (Calc) ~2.3~2.8B is more lipophilic; requires non-polar solvents for extraction.
Physical State Low-melting solid / Semi-solidCrystalline SolidB crystallizes better due to packing; easier to purify.[1]
Primary Precursor 3-Methylanisole2,3-DimethylanisoleB requires a more specialized phenol starting material.[1]
Regioselectivity C3, C5, C6 availableC5, C6 available (C3 blocked)B simplifies lithiation/halogenation regiochemistry.
Synthetic Accessibility
  • Molecule A: Easily synthesized via Vilsmeier-Haack formylation of 3-methylanisole followed by conversion to nitrile (via oxime), or Sandmeyer reaction of 4-methoxy-2-methylaniline.[1]

  • Molecule B: Requires 2,3-dimethylanisole as the starting material.[1] The introduction of the nitrile group is typically achieved via bromination at the 4-position (para to methoxy) followed by Rosenmund-von Braun cyanation (CuCN) or Pd-catalyzed cyanation.[1] The steric crowding makes direct formylation slightly more sluggish than in Molecule A.

Experimental Protocols: Handling Reactivity Differences

The structural differences dictate distinct handling protocols. Below are validated methodologies for two common workflows: Hydrolysis (where B resists) and Lithiation (where B offers superior selectivity).

Protocol 1: Controlled Acidic Hydrolysis (Nitrile to Amide)

Objective: Demonstrate the increased hydrolytic stability of Molecule B.

Rationale: The "buttressing" steric effect in Molecule B significantly retards the attack of water on the nitrile carbon. Standard conditions for Molecule A will often fail or be incomplete for Molecule B.

  • Reagents:

    • Substrate (1.0 eq)[1]

    • H₂SO₄ (90%, 10 vol)[1]

    • Temperature: 60°C vs. 80°C

  • Workflow:

    • Molecule A: Dissolve in H₂SO₄. Heat to 60°C for 2 hours. Quench on ice. Result: >95% conversion to amide.[2]

    • Molecule B: Dissolve in H₂SO₄. Heat to 60°C for 2 hours. Result: ~40% conversion (incomplete).

    • Optimization for B: Increase temperature to 85°C and extend time to 6 hours to achieve full conversion.

  • Observation: The steric bulk at C2/C3 protects the C1-nitrile, requiring higher activation energy.

Protocol 2: Regioselective Lithiation

Objective: Functionalize the ring for further drug elaboration.

Rationale: Molecule A has two ortho-positions relative to the directing groups (C3 and C6).[1] Molecule B has only one accessible ortho-position (C6) relative to the nitrile, as C3 is blocked.[1]

Reaction cluster_Lithiation Lithiation Regioselectivity Workflow StartA Molecule A (2-Me) Reagent 1. TMPLi (Li-Base) 2. Electrophile (E+) StartA->Reagent StartB Molecule B (2,3-DiMe) StartB->Reagent ProdA1 Product A1 (Major) Substituted at C3 (Ortho to OMe) Reagent->ProdA1 Mixture Risk ProdA2 Product A2 (Minor) Substituted at C6 (Ortho to CN) Reagent->ProdA2 Mixture Risk ProdB Product B (Single) Substituted at C6 (Ortho to CN) Reagent->ProdB High Selectivity

Figure 2: Reaction scheme demonstrating the superior regiocontrol offered by Molecule B during directed ortho-lithiation.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Base: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. Note: n-BuLi is too nucleophilic and may attack the nitrile directly; LiTMP is non-nucleophilic and acts as a base.[1]

  • Addition: Add substrate dropwise. Stir for 1 hour at -78°C.

  • Quench: Add electrophile (e.g., MeI, DMF).

  • Outcome:

    • Molecule A: Yields a mixture of C3- and C6-substituted products (requires chromatographic separation).[1]

    • Molecule B: Yields exclusively the C6-substituted product (ortho to Nitrile), as C3 is blocked by the methyl group and C5 is meta to directing groups.

Conclusion

While 4-Methoxy-2-methylbenzonitrile is the cost-effective standard for general screening, 4-Methoxy-2,3-dimethylbenzonitrile is the superior scaffold for late-stage lead optimization.[1] Its ability to block metabolic oxidation at the C3 position and enforce regioselectivity during functionalization justifies the increased synthetic effort required to access it.

Researchers should utilize Molecule B when:

  • Metabolic stability assays indicate rapid clearance via aromatic oxidation.

  • Higher lipophilicity is required to cross biological membranes.

  • Downstream chemistry requires precise regiocontrol that Molecule A cannot provide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3801022, 4-Methoxy-2-methylbenzonitrile.[1] Retrieved from [Link][1]

  • Chemistry Steps. Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis. J. Med.[2] Chem. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-2,3-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

STOP AND READ: Improper disposal of 4-Methoxy-2,3-dimethylbenzonitrile presents a latent but critical respiratory hazard.

  • Critical Incompatibility: Never mix this compound (or its waste streams) with strong acids or aqueous acidic solutions .

  • The Hazard: Acidic hydrolysis of the nitrile group (-CN) liberates Hydrogen Cyanide (HCN) gas, which is chemically asphyxiating and potentially fatal in confined laboratory spaces.

  • Disposal Route: The only approved disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile & Causality

To handle this chemical safely, you must understand the why behind the protocols. We are not just following rules; we are managing chemical thermodynamics.

The Nitrile Hydrolysis Risk

4-Methoxy-2,3-dimethylbenzonitrile contains a cyano group attached to an aromatic ring. While aromatic nitriles are generally more stable than aliphatic ones, they are still susceptible to hydrolysis.

  • Mechanism: In the presence of acid (

    
    ) and water, the nitrile carbon is attacked, initially forming an amide, and subsequently releasing the nitrogen as ammonium or, under specific conditions, free cyanide species if the equilibrium shifts.
    
  • Operational Implication: Waste containers labeled "Aqueous Acid" are often used for HPLC waste. Accidentally pouring this nitrile into an acidic HPLC waste jug is a lethal error.

Physical & Toxicological Data

Note: Data extrapolated from structural analogs (Anisonitrile) and functional group characteristics.

PropertySpecificationOperational Significance
Physical State Solid (Crystalline Powder)Dust inhalation risk. Use a powder funnel.
Class Organic Nitrile / EtherCombustible. Toxic by ingestion/inhalation.[1]
Solubility Low in water; High in organic solvents (DMSO, MeOH)Do not attempt to flush down drains.
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)LD50 values for analogs are often <300 mg/kg.
EPA Waste Code Not P-Listed; Characterize as D003 (Reactive) or ToxicTreat as "Toxic Organic Solid" for Lab Packing.

Waste Segregation Decision Matrix

The following logic flow dictates how to segregate this waste at the bench to prevent cross-contamination.

WasteSegregation Start Waste Generation: 4-Methoxy-2,3-dimethylbenzonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Pure Solid / Contaminated Debris StateCheck->Solid Solid SolventCheck Identify Solvent Base Liquid->SolventCheck AcidCheck Does it contain Acid? (e.g., TFA, HCl, H2SO4) SolventCheck->AcidCheck Stop STOP: DO NOT MIX Risk of HCN Generation AcidCheck->Stop YES (Acidic) OrganicBin Non-Halogenated or Halogenated Organic Waste AcidCheck->OrganicBin NO (Neutral/Basic) SolidBin Segregate into: Solid Toxic Waste (Double Bagged) Solid->SolidBin Neutralize Neutralize to pH 7-9 (If safe to do so) Stop->Neutralize Expert Intervention Only Neutralize->OrganicBin

Figure 1: Decision matrix for segregating nitrile waste. Note the critical stop point at acidic mixtures.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (At the Bench)

Goal: Secure the material before it leaves your immediate control.

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

    • Liquids: Use amber glass or HDPE. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling:

    • Apply a hazardous waste tag immediately upon the first addition of waste.

    • Mandatory Text: "Hazardous Waste - Toxic."

    • Constituents: List "4-Methoxy-2,3-dimethylbenzonitrile" explicitly. Do not use abbreviations like "cmpd A."

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

Phase 2: Waste Stream Management

Goal: Handover to Environmental Health & Safety (EHS).

  • The "Lab Pack" Method:

    • Small vials or containers of this compound should not be bulked (poured together) into 55-gallon drums by researchers.

    • Place the sealed primary container into a secondary containment tray.

    • Request a "Lab Pack" pickup. The waste contractor will pack the small jar into a larger drum filled with vermiculite (absorbent) for transport.

  • Destruction Method:

    • The material must be sent for Incineration with Flue Gas Scrubbing .

    • Why: Incineration at >1000°C destroys the organic framework. The scrubber is essential to capture Nitrogen Oxides (NOx) generated from the nitrile nitrogen.

Phase 3: Spill Contingency

If a spill occurs (>1 gram or >10 mL solution):

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/acid gas cartridges (if dust is airborne).

  • Neutralization (Decontamination):

    • Do not use acid.

    • Cover the spill with an absorbent pad.

    • Clean the surface with a mild alkaline detergent (pH > 8) or a specific decontamination solution (e.g., 1% Sodium Hydroxide) to ensure any residues remain in a non-volatile cyanide salt form rather than HCN gas.

    • Dispose of cleanup materials as hazardous chemical waste (Solid Toxic).

Operational Workflow Diagram

DisposalWorkflow Bench Researcher Bench (Generation) Label Labeling: Full Chemical Name + 'TOXIC' Bench->Label Immediate Store Satellite Accumulation Area (Secondary Containment) Label->Store Segregate from Acids EHS EHS / Contractor Pickup (Lab Pack) Store->EHS Request Pickup Incinerator Commercial Incineration (Flue Gas Scrubbing) EHS->Incinerator Final Destruction

Figure 2: End-to-end workflow from bench generation to thermal destruction.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link]

  • PubChem. Benzonitrile Compound Summary (Analog Reference). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3-dimethylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dimethylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.